4-nitro-1H-pyrazole-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-1H-pyrazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N4O2/c5-1-3-4(8(9)10)2-6-7-3/h2H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSWMOIYTDLKTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90320522 | |
| Record name | 4-nitro-1H-pyrazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90320522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61241-07-4 | |
| Record name | 61241-07-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360638 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-nitro-1H-pyrazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90320522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitro-1H-pyrazole-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-nitro-1H-pyrazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-nitro-1H-pyrazole-3-carbonitrile, a versatile building block in medicinal chemistry and materials science. This document details a feasible synthetic pathway, outlines experimental protocols, and presents key characterization data.
Introduction
This compound is a heterocyclic compound featuring a pyrazole core functionalized with both a nitro and a nitrile group. This unique combination of electron-withdrawing moieties endows the molecule with exceptional reactivity, making it a valuable intermediate for the synthesis of more complex heterocyclic systems, including those with potential pharmaceutical applications.[1] Preliminary research has suggested potential biological activities for compounds derived from this scaffold, such as antibacterial effects.[2]
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves a two-step process. The first step is the synthesis of the precursor, 4-amino-1H-pyrazole-3-carbonitrile. The second step is the subsequent oxidation of the amino group to a nitro group.
Synthesis of 4-amino-1H-pyrazole-3-carbonitrile
The synthesis of 4-amino-1H-pyrazole-3-carbonitrile can be achieved through the Thorpe-Ziegler cyclization of dicyanohydrazones. This method is a reliable route to substituted 4-aminopyrazoles.
Oxidation of 4-amino-1H-pyrazole-3-carbonitrile to this compound
Experimental Protocol: Oxidation of 4-amino-1H-pyrazole-3-carbonitrile
Disclaimer: This is a proposed protocol based on analogous reactions and should be optimized for safety and efficiency.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 4-amino-1H-pyrazole-3-carbonitrile and a catalytic amount of sodium tungstate dihydrate in a mixture of 37% hydrogen peroxide and concentrated sulfuric acid. The reaction should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Conditions: The mixture is heated (e.g., to 50 °C) and stirred for a period of time (e.g., 3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and carefully poured into ice water.
-
Extraction: The aqueous solution is extracted with a suitable organic solvent, such as ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield this compound.
Caption: Synthetic workflow for this compound.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and physical methods.
Physical Properties
The following table summarizes the known physical properties of this compound.[3]
| Property | Value |
| Chemical Formula | C₄H₂N₄O₂ |
| Molar Mass | 138.08 g/mol [3] |
| Appearance | Solid (usually powder)[3] |
| Color | Typically white to off-white[3] |
| Melting Point | Data may vary depending on purity[3] |
| Boiling Point | Decomposes before boiling[3] |
| Solubility in Water | Low solubility[3] |
| Solubility in Organic Solvents | Soluble in some polar organic solvents like DMSO[3] |
Spectroscopic Data
While specific experimental spectra for this compound are not available in the searched literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A single proton signal is expected for the C5-H of the pyrazole ring. Due to the electron-withdrawing nature of the adjacent nitro and nitrile groups, this proton is expected to be significantly deshielded and appear at a downfield chemical shift.
-
¹³C NMR: Four distinct carbon signals are anticipated: one for the nitrile carbon, and three for the pyrazole ring carbons (C3, C4, and C5). The chemical shifts will be influenced by the nitrogen atoms and the electron-withdrawing substituents.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (pyrazole) | ~3100-3300 |
| C≡N stretch (nitrile) | ~2220-2260 |
| NO₂ asymmetric stretch | ~1500-1560 |
| NO₂ symmetric stretch | ~1300-1370 |
3.2.3. Mass Spectrometry (MS)
The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (138.08 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and hydrocyanic acid (HCN).
Caption: Characterization workflow for this compound.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is a solid that may be irritating to the eyes, skin, and respiratory system. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. The compound should be stored in a cool, dry, and well-ventilated area away from heat and oxidizing agents.[3]
Conclusion
This technical guide has outlined a viable synthetic approach and the expected characterization profile for this compound. The provided experimental protocol, based on analogous transformations, offers a starting point for its laboratory preparation. The tabulated physical and predicted spectroscopic data will aid researchers in the identification and quality control of this important synthetic intermediate. Further research to establish a definitive, optimized synthesis and to fully characterize this compound with experimental data is encouraged.
References
An In-depth Technical Guide to 4-nitro-1H-pyrazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-nitro-1H-pyrazole-3-carbonitrile is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. Its pyrazole core, substituted with both a nitro group and a nitrile functionality, imparts a unique reactivity that makes it an attractive starting material for the synthesis of more complex molecules.[1] Preliminary studies have suggested potential antibacterial properties, positioning it as a compound of interest for the development of novel therapeutic agents.[1] Furthermore, its nitrogen-rich structure lends itself to applications in the field of energetic materials. This guide provides a comprehensive overview of the available physicochemical properties, a detailed experimental protocol for its synthesis, and characterization data.
Physicochemical Properties
While specific experimental data for this compound is not extensively documented in publicly available literature, some general properties can be inferred from supplier information and data on related compounds. The starting material for its synthesis, 1H-pyrazole-3-carbonitrile, is better characterized.
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound | 1H-pyrazole-3-carbonitrile (Precursor) |
| CAS Number | 61241-07-4[2] | 36650-74-5[3] |
| Molecular Formula | C₄H₂N₄O₂[2] | C₄H₃N₃[4] |
| Molar Mass | 138.086 g/mol [2] | 93.09 g/mol [4] |
| Appearance | Solid (inferred) | Solid |
| Melting Point | A related compound, 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan, has a melting point of 218–220 °C.[5] | Not available |
| Boiling Point | Not available | 317 °C at 760 mmHg[4] |
| Density | Not available | 1.28 g/cm³[4] |
| Solubility | Inferred to be soluble in polar organic solvents like DMSO. | Not available |
| Flash Point | Not available | 114 °C[4] |
Synthesis
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the nitration of pyrazole rings.
Materials:
-
1H-pyrazole-3-carbonitrile
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Ice
-
Distilled water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Beaker
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1H-pyrazole-3-carbonitrile in concentrated sulfuric acid. The reaction should be conducted in an ice bath to maintain a low temperature.
-
Nitration: Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the stirred solution of 1H-pyrazole-3-carbonitrile. The temperature of the reaction mixture should be carefully monitored and maintained below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with constant stirring. This will precipitate the crude product.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral. Extract the aqueous mixture with ethyl acetate.
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.
Characterization
Characterization of the synthesized this compound would typically involve the following spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra would confirm the structure of the molecule by showing the characteristic chemical shifts and coupling constants for the protons and carbons in the pyrazole ring and the nitrile group.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H bond of the pyrazole ring, the C≡N stretch of the nitrile group, and the symmetric and asymmetric stretches of the NO₂ group. A published study on a compound containing the this compound moiety reported its characterization by IR spectroscopy.[5]
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.
Biological Activity and Signaling Pathways
While pyrazole derivatives are known to exhibit a wide range of biological activities, including insecticidal and antifungal properties, specific information regarding the biological activity and signaling pathways of this compound is limited.[6] Preliminary research has indicated potential antibacterial effects, and it is considered a valuable building block for the synthesis of potential anticancer agents.[1] However, detailed studies on its mechanism of action and interaction with specific signaling pathways have not yet been reported in the available literature.
Synthesis Pathway Diagram
The synthesis of this compound can be visualized as a direct nitration of the precursor, 1H-pyrazole-3-carbonitrile.
Caption: Synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1H-Pyrazole-3-carbonitrile | 36650-74-5 [sigmaaldrich.com]
- 4. 1H-PYRAZOLE-3-CARBONITRILE CAS#: 36650-74-5 [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Analysis of 4-nitro-1H-pyrazole-3-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the available spectral data for the compound 4-nitro-1H-pyrazole-3-carbonitrile. Due to the limited availability of directly published spectra for this specific molecule, this document focuses on the characterization data of closely related analogs and the general principles of spectral interpretation for this class of compounds. This guide aims to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis.
Molecular Structure and Spectroscopic Overview
This compound possesses a heterocyclic pyrazole core, substituted with a nitro group at the C4 position and a nitrile group at the C3 position. This unique arrangement of functional groups gives rise to distinct spectroscopic signatures that are crucial for its identification and characterization. The expected spectral data would include signals corresponding to the pyrazole ring protons and carbons in NMR, characteristic vibrational frequencies for the nitrile and nitro groups in IR spectroscopy, and a definitive molecular ion peak in mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification |
| H5 | ~ 8.5 - 9.0 | - | The proton at the C5 position is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent nitro group and the pyrazole ring nitrogen. |
| NH | ~ 13.0 - 14.0 | - | The N-H proton of the pyrazole ring typically appears as a broad singlet at a high chemical shift. |
| C3 | - | ~ 110 - 115 | The carbon bearing the nitrile group. |
| C4 | - | ~ 145 - 150 | The carbon attached to the nitro group will be strongly deshielded. |
| C5 | - | ~ 130 - 135 | The chemical shift of this carbon is influenced by the adjacent nitro group and ring nitrogens. |
| CN | - | ~ 115 - 120 | The carbon of the nitrile group. |
Experimental Protocol for NMR Spectroscopy:
A general procedure for acquiring NMR spectra of a similar compound, as adapted from synthetic chemistry literature, is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) and a longer acquisition time with a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (pyrazole) | 3200 - 3400 | Medium, Broad |
| C≡N stretch (nitrile) | 2220 - 2260 | Sharp, Medium to Strong |
| N=O stretch (nitro, asymmetric) | 1500 - 1560 | Strong |
| N=O stretch (nitro, symmetric) | 1340 - 1380 | Strong |
| C=N stretch (pyrazole ring) | 1580 - 1650 | Medium |
| C-N stretch (pyrazole ring) | 1400 - 1500 | Medium |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The spectrum can be recorded using a Potassium Bromide (KBr) pellet or as a thin film. For the KBr method, grind a small amount of the sample with dry KBr and press into a thin pellet.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet should be taken first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a molecule.
Table 3: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₄H₂N₄O₂ |
| Molecular Weight | 138.08 g/mol |
| [M]+ or [M+H]+ | m/z 138 or 139 |
Expected Fragmentation Pattern: The fragmentation of this compound under electron ionization (EI) would likely involve the loss of the nitro group (NO₂), the nitrile group (CN), or other small neutral molecules from the pyrazole ring.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. ESI is a softer ionization method and is more likely to show the molecular ion peak.
-
Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.
Logical Workflow for Spectral Data Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a novel compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Disclaimer: The spectral data presented in this guide are predicted values based on the analysis of related compounds and general spectroscopic principles. For definitive characterization, experimental data for this compound should be acquired and analyzed.
6-Prenylnaringenin: A Technical Guide for Researchers
An In-depth Examination of the Properties, Mechanisms, and Applications of a Promising Bioactive Flavonoid
Abstract
6-Prenylnaringenin (6-PN), a naturally occurring prenylflavonoid predominantly found in hops (Humulus lupulus), has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of 6-PN, with a focus on its physicochemical properties, multifaceted mechanisms of action, and its current and potential applications in research and drug development. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug discovery and development, offering structured data, detailed experimental methodologies, and visual representations of its molecular interactions.
Physicochemical Properties
6-Prenylnaringenin, a derivative of naringenin, is characterized by the presence of a prenyl group at the C-6 position of the A ring, a structural feature that significantly enhances its biological efficacy.[1] In its purified form, 6-PN appears as a crystalline, pale yellow solid.[2]
Table 1: Physicochemical Properties of 6-Prenylnaringenin
| Property | Value | Reference(s) |
| CAS Number | 68236-13-5 | [3] |
| Molecular Formula | C₂₀H₂₀O₅ | [3] |
| Molecular Weight | 340.4 g/mol | [3] |
| Melting Point | 209–209.5 °C | [2] |
| Water Solubility | 1.55 mg/L | [2] |
| Other Solubilities | Readily soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, and methanol. | [2][4] |
| Appearance | Crystalline pale yellow solid | [2] |
| IUPAC Name | (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | [3] |
Biological Activities and Mechanisms of Action
6-Prenylnaringenin exhibits a broad spectrum of biological effects, including anticancer, neuroactive, and phytoestrogenic properties.[1] These activities are underpinned by its ability to interact with various cellular targets and signaling pathways.
Anticancer Activity
6-PN has demonstrated significant antiproliferative effects in various cancer cell lines.[4] Its anticancer mechanisms are multifaceted and include the induction of apoptosis-independent cell death and the inhibition of histone deacetylases (HDACs).[5][6]
Table 2: In Vitro Anticancer Activity of 6-Prenylnaringenin
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| PC-3 | Prostate Cancer | 18.4 | [4] |
| DU145 | Prostate Cancer | 29.1 | [4] |
One of the key mechanisms underlying its anticancer potential is the inhibition of HDACs. In silico and in vitro studies have shown that 6-PN can fit into the binding pockets of HDACs, chelating the zinc ion essential for their enzymatic activity.[6] This leads to hyperacetylation of histones, altering gene expression and contributing to the reduction of cancer cell proliferation and viability.[6]
Phytoestrogenic and Chemopreventive Effects
6-Prenylnaringenin is recognized for its phytoestrogenic properties, although they are considered weaker than its isomer, 8-prenylnaringenin.[1] Its interaction with estrogen signaling pathways is complex and can lead to chemopreventive outcomes. 6-PN acts as an agonist for the aryl hydrocarbon receptor (AhR), which plays a crucial role in the metabolism of estrogens.[7][8]
Activation of AhR by 6-PN leads to the upregulation of cytochrome P450 enzymes, particularly CYP1A1.[7][8] This enzyme is responsible for the 2-hydroxylation of estrogens, a detoxification pathway that produces less carcinogenic metabolites.[7] Furthermore, 6-PN can induce the degradation of estrogen receptor alpha (ERα) through an AhR-dependent mechanism.[7] This dual action of activating a detoxification pathway while promoting the degradation of a key receptor in estrogen-dependent cancers highlights its potential as a chemopreventive agent.[1][7]
Below is a diagram illustrating the proposed signaling pathway for the chemopreventive action of 6-Prenylnaringenin.
Caption: Proposed mechanism of 6-PN in promoting estrogen detoxification.
Neuroactive Properties
6-Prenylnaringenin exhibits neuroactive effects, primarily through its modulation of GABA-A receptors.[1][9] It acts as a positive allosteric modulator of these receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system.[1][10] This modulation enhances the effect of GABA, leading to potential sedative, hypnotic, and analgesic effects.[1] Studies suggest a dual mode of action, where 6-PN may act as a positive allosteric modulator at the α+β- binding interface and as a null modulator at the flumazenil-sensitive α+γ2- binding interface.[10]
The following diagram illustrates the workflow for investigating the modulatory effects of 6-PN on GABA-A receptors.
Caption: Workflow for assessing 6-PN's effect on GABA-A receptors.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of 6-Prenylnaringenin's biological activities.
Protocol: MCF-7 Cell Proliferation Assay
This assay is used to determine the effect of 6-PN on the proliferation of estrogen-receptor-positive breast cancer cells.
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
6-Prenylnaringenin (dissolved in DMSO)
-
17β-Estradiol (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Methodology:
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.
-
Hormone Deprivation: Before the experiment, switch the cells to DMEM with 5% charcoal-stripped FBS for 3-4 days to deprive them of estrogens.
-
Seeding: Trypsinize the cells and seed them in 96-well plates at a density of 5 x 10³ cells per well. Allow the cells to attach for 24 hours.
-
Treatment: Replace the medium with fresh hormone-deprived medium containing various concentrations of 6-PN, 17β-estradiol (as a positive control), or vehicle (DMSO) alone.
-
Incubation: Incubate the plates for 6 days, replacing the medium with fresh treatment medium on day 3.
-
MTT Assay: On day 6, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell proliferation as a percentage of the vehicle control and determine the IC₅₀ value for 6-PN.
Protocol: Aryl Hydrocarbon Receptor (AhR) Activation Assay (XRE-Luciferase Reporter Assay)
This assay measures the ability of 6-PN to activate the AhR signaling pathway.[8]
Materials:
-
HepG2 or MCF-7 cells
-
Transient transfection reagent
-
XRE-luciferase reporter plasmid
-
β-galactosidase expression vector (for normalization)
-
6-Prenylnaringenin (dissolved in DMSO)
-
TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) (positive control)
-
Luciferase assay system
-
β-galactosidase assay kit
-
Luminometer
Methodology:
-
Cell Seeding: Seed HepG2 or MCF-7 cells in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the XRE-luciferase reporter plasmid and the β-galactosidase expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 6-PN, TCDD, or vehicle (DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
-
β-galactosidase Assay: Measure the β-galactosidase activity in the same cell lysates for normalization of transfection efficiency.
-
Analysis: Normalize the luciferase activity to the β-galactosidase activity and express the results as fold induction over the vehicle control.
Applications and Future Perspectives
6-Prenylnaringenin's diverse biological activities make it a compound of significant interest for various applications.
-
Menopausal Symptoms: Due to its phytoestrogenic properties, 6-PN is already used in commercially available hop extracts for the non-hormonal treatment of menopausal symptoms.[1]
-
Cancer Therapy and Prevention: Its anticancer and chemopreventive mechanisms suggest its potential as a lead compound for the development of novel cancer therapies, particularly for hormone-dependent cancers.[1] Further research is warranted to explore its efficacy and safety in vivo.
-
Neuropharmacology: The modulatory effects of 6-PN on GABA-A receptors open avenues for its investigation as a potential sedative, hypnotic, or analgesic agent.[1]
-
Antimicrobial Agent: 6-PN also exhibits broad and potent antimicrobial properties, suggesting its potential use in combating infectious diseases.[1]
Future research should focus on elucidating the precise molecular mechanisms of 6-PN in more detail, conducting in vivo studies to validate its therapeutic potential, and exploring its pharmacokinetic and pharmacodynamic profiles to optimize its delivery and efficacy.
Conclusion
6-Prenylnaringenin is a remarkable natural compound with a wide array of promising biological activities. Its well-defined physicochemical properties, coupled with its multifaceted mechanisms of action, position it as a strong candidate for further investigation in the fields of oncology, endocrinology, and neuropharmacology. This technical guide provides a foundational resource for researchers to build upon, with the aim of unlocking the full therapeutic potential of this versatile flavonoid.
References
- 1. 6-Prenylnaringenin—Its Beneficial Biological Effects and Possible Applications | MDPI [mdpi.com]
- 2. 6-Prenylnaringenin—Its Beneficial Biological Effects and Possible Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Prenylnaringenin | C20H20O5 | CID 155094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 6- and 8-Prenylnaringenin, Novel Natural Histone Deacetylase Inhibitors Found in Hops, Exert Antitumor Activity on Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Prenylnaringenin from Hops Disrupts ERα-mediated Downregulation of CYP1A1 to Facilitate Estrogen Detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hop (Humulus lupulus L.) Extract and 6-Prenylnaringenin Induce P450 1A1 Catalyzed Estrogen 2-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Prenylnaringenin-Its Beneficial Biological Effects and Possible Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hops compounds modulatory effects and 6-prenylnaringenin dual mode of action on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential: A Technical Guide to the Biological Activity of 4-Nitro-1H-pyrazole-3-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] The introduction of a nitro group and a carbonitrile moiety, as seen in 4-nitro-1H-pyrazole-3-carbonitrile, creates a versatile building block for the synthesis of novel therapeutic agents.[3] Preliminary research has highlighted the potential of derivatives from this core structure, particularly in the realms of antimicrobial and anticancer applications.[3][4] This in-depth technical guide consolidates the available scientific information on the biological activities of this compound derivatives, presenting quantitative data, detailed experimental protocols, and logical workflows to aid in future research and development endeavors.
Quantitative Biological Activity Data
The biological evaluation of this compound derivatives and structurally related compounds has yielded promising quantitative data, primarily in the areas of anticancer and antimicrobial activity. The following tables summarize key findings from the literature, providing a comparative overview of the potency of these compounds against various cell lines and microbial strains.
Anticancer Activity
The cytotoxicity of pyrazole derivatives, including those with nitrophenyl substituents, has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the anticancer potential of these compounds.
| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |
| 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | MCF-7 (Breast Cancer) | IC50 | 70.65 µM | [5] |
| 3-(4-bromophenyl)-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | MCF-7 (Breast Cancer) | IC50 | 43.41 µM | [5] |
| 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-iodophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | MCF-7 (Breast Cancer) | IC50 | 30.68 µM | [5] |
| (Z)-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-3-phenyl-2-(2-phenylhydrazono)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | MCF-7 (Breast Cancer) | IC50 | 44.99 µM | [5] |
Antimicrobial Activity
Derivatives of pyrazole have demonstrated notable activity against various bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.
| Compound/Derivative | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide | Escherichia coli | MIC | 0.25 | [6] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis | MIC | 0.25 | [6] |
| (E)-N'-(4-nitrobenzylidene)-5-hydroxy-3-methyl-1H-pyrazole-4-carbohydrazide | Aspergillus niger | MIC | 1 | [6] |
| Pyrano[2,3-c] pyrazole derivative 5c | Escherichia coli | MIC | 6.25 | [7] |
| Pyrano[2,3-c] pyrazole derivative 5c | Klebsiella pneumoniae | MIC | 6.25 | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the biological activity of pyrazole derivatives. These protocols are provided to ensure reproducibility and to serve as a foundation for future studies.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of pyrazole derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-468)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (pyrazole derivatives)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Culture the cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified atmosphere at 37°C with 5% CO2.
-
Cell Seeding: Harvest the cells using trypsin-EDTA, perform a cell count, and seed the cells into 96-well plates at a density of approximately 5 x 10^3 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. After 24 hours of incubation, replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using a suitable software.[8]
Protocol 2: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This protocol describes the determination of the antimicrobial activity of pyrazole derivatives using the agar well diffusion method.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Aspergillus niger)
-
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Sterile cork borer
-
Test compounds (pyrazole derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Clotrimazole) discs or solutions
-
Incubator
Procedure:
-
Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculation: Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the solidified agar plates.
-
Well Creation: Use a sterile cork borer to create wells of a specific diameter in the agar.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into the wells. Also, include a solvent control, and a positive control with a standard antimicrobial agent.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) in millimeters.[6]
-
Minimum Inhibitory Concentration (MIC) Determination: To determine the MIC, a broth microdilution method is typically employed, where serial dilutions of the compounds are prepared in liquid growth medium in a 96-well plate, followed by inoculation with the test microorganism. The MIC is the lowest concentration that shows no visible growth after incubation.[7]
Visualizing the Workflow
To better understand the logical flow of the experimental processes described, the following diagrams, generated using the DOT language, illustrate a typical workflow for evaluating the biological activity of novel compounds.
Caption: Workflow for Anticancer Activity Screening.
Caption: Workflow for Antimicrobial Activity Screening.
References
- 1. ijcps.nknpub.com [ijcps.nknpub.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Synthesis, Characterization and Anti-Breast Cancer Activity of New 4-Aminoantipyrine-Based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
An In-depth Technical Guide to the Reactivity of the Nitrile Group in Nitropyrazoles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the nitrile group in nitropyrazole scaffolds. The presence of one or more nitro groups significantly influences the chemical behavior of the nitrile moiety, rendering it susceptible to a variety of transformations that are crucial for the synthesis of diverse functionalized pyrazole derivatives for applications in medicinal chemistry and materials science. This document details key reactions, including hydrolysis, reduction, nucleophilic addition of organometallic reagents, and [3+2] cycloaddition, supported by experimental protocols, quantitative data, and logical workflow diagrams.
Influence of the Nitro Group on Nitrile Reactivity
The electron-withdrawing nature of the nitro group plays a pivotal role in activating the pyrazole ring and, consequently, the attached nitrile group. This activation enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. The position of the nitro group relative to the nitrile group can also exert a significant influence on reactivity, with studies on isomeric 1-methyl-3(5)-nitropyrazole-4-carbonitriles showing that a nitro group at the 5-position results in much higher reactivity towards nucleophilic substitution compared to a nitro group at the 3-position[1]. This heightened reactivity is a key consideration in designing synthetic routes involving nitropyrazole intermediates.
Key Transformations of the Nitrile Group in Nitropyrazoles
The activated nitrile group in nitropyrazoles can undergo several important transformations, providing access to a range of valuable functional groups.
Hydrolysis to Carboxamides and Carboxylic Acids
The hydrolysis of the nitrile group in nitropyrazoles to form carboxamides and subsequently carboxylic acids is a fundamental transformation. This reaction can be catalyzed by either acid or base. The strong electron-withdrawing effect of the nitro group facilitates the addition of water or hydroxide ions to the nitrile carbon.
General Experimental Protocol for Base-Catalyzed Hydrolysis:
A solution of the nitropyrazole carbonitrile in a suitable solvent (e.g., ethanol, methanol) is treated with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide. The reaction mixture is typically stirred at room temperature or heated to ensure complete conversion. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by acidification to precipitate the carboxylic acid or by extraction to isolate the amide. For instance, 3-nitro-4-cyanopyrazole has been successfully converted to 3-nitro-4-carboxamidopyrazole and 3-nitro-4-carboxylpyrazole[1].
| Reactant | Product | Reagents and Conditions | Yield | Reference |
| 3-Nitro-4-cyanopyrazole | 3-Nitro-4-carboxamidopyrazole | H₂SO₄ (conc.), 20°C | - | [1] |
| 3-Nitro-4-cyanopyrazole | 3-Nitro-4-carboxylpyrazole | H₂SO₄ (conc.), 100°C, 1 h | - | [1] |
Note: Specific yield data for these transformations were not available in the cited abstract.
Experimental Workflow for Base-Catalyzed Hydrolysis of Nitropyrazole Carbonitrile
Caption: Workflow for the hydrolysis of nitropyrazole carbonitriles.
Reduction to Aminomethylpyrazoles
The reduction of the nitrile group to a primary amine offers a route to aminomethylpyrazole derivatives, which are valuable building blocks in medicinal chemistry. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Care must be taken as the nitro group is also susceptible to reduction. Selective reduction of the nitrile in the presence of a nitro group can be challenging and may require specific reagents or conditions.
General Experimental Protocol for Reduction with LiAlH₄:
To a solution of the nitropyrazole carbonitrile in a dry ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere, a solution of LiAlH₄ is added portion-wise at a low temperature (e.g., 0°C). The reaction mixture is then stirred at room temperature or heated to reflux to drive the reaction to completion. After the reaction is complete, it is carefully quenched with water and an aqueous base to decompose the excess hydride and aluminum salts. The product is then extracted with an organic solvent.
Logical Flow for Nitrile Reduction
Caption: Generalized pathway for the reduction of a nitrile group.
Addition of Organometallic Reagents to form Ketones
The reaction of nitriles with organometallic reagents, such as Grignard or organolithium reagents, provides a powerful method for the synthesis of ketones. The nucleophilic carbon of the organometallic reagent adds to the electrophilic carbon of the nitrile, forming an imine intermediate, which is then hydrolyzed to the corresponding ketone upon acidic work-up. A key consideration when working with N-unsubstituted pyrazoles is the presence of the acidic N-H proton, which will react with the organometallic reagent. This necessitates the use of at least two equivalents of the organometallic reagent or a protection strategy for the pyrazole nitrogen.
General Experimental Protocol for Grignard Reaction:
To a solution of the nitropyrazole carbonitrile in a dry ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere, the Grignard reagent (at least 2 equivalents) is added dropwise at a low temperature. The reaction mixture is then stirred, typically at room temperature or with gentle heating, until the reaction is complete. The reaction is then quenched with an aqueous acid solution (e.g., HCl), and the resulting ketone is isolated by extraction and purified.
Specific examples with yields for the reaction of Grignard reagents with nitropyrazole carbonitriles are not well-documented in the available literature.
Workflow for Grignard Reaction with Nitropyrazole Carbonitrile
Caption: Experimental workflow for the synthesis of ketones from nitropyrazole carbonitriles.
[3+2] Cycloaddition with Azides to form Tetrazoles
The [3+2] cycloaddition of an azide source, such as sodium azide, to a nitrile is a widely used and efficient method for the synthesis of 5-substituted-1H-tetrazoles. These nitrogen-rich heterocycles are of significant interest in medicinal chemistry, often serving as bioisosteres for carboxylic acids. The reaction can be promoted by various catalysts, including Lewis and Brønsted acids.
General Experimental Protocol for Tetrazole Synthesis:
A mixture of the nitropyrazole carbonitrile, sodium azide, and a catalyst (e.g., zinc chloride, ammonium chloride, or silica sulfuric acid) in a suitable solvent like N,N-dimethylformamide (DMF) or water is heated. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the tetrazole product is typically precipitated by acidification with an acid like hydrochloric acid. The solid product is then collected by filtration and purified by recrystallization. For example, the synthesis of pyrazole-tetrazole hybrid compounds often involves the conversion of a cyano group on the pyrazole ring to a tetrazole ring using sodium azide[2].
| Reactant | Product | Reagents and Conditions | Yield | Reference |
| Pyrazole with nitrile group | Pyrazole-tetrazole ester | NaN₃, DMF | - | [2] |
| Pyrazole with nitrile group | Methylene-linked pyrazole-tetrazole | NaN₃, ZnCl₂, H₂O | - | [2] |
| Benzonitrile | 5-Phenyl-1H-tetrazole | NaN₃, NH₄Cl, DMF, heat | 22% | [3] |
Note: Specific yields for the conversion of nitropyrazole carbonitriles to tetrazoles were not found in the provided search results, but the general applicability of the reaction is established.
Logical Diagram for Tetrazole Synthesis
Caption: Key steps in the synthesis of nitropyrazolyl-tetrazoles.
Conclusion
The nitrile group in nitropyrazoles is a versatile functional handle that can be transformed into a variety of other important chemical moieties. The activating effect of the nitro group enhances the susceptibility of the nitrile to nucleophilic attack, facilitating reactions such as hydrolysis, reduction, and addition of organometallic reagents. Furthermore, the nitrile group readily participates in [3+2] cycloaddition reactions to form tetrazoles. While general protocols for these transformations are well-established, there is a need for more detailed studies and documentation of these reactions specifically on nitropyrazole substrates to establish optimal conditions and fully explore their synthetic potential. This guide serves as a foundational resource for researchers aiming to leverage the unique reactivity of nitropyrazoles in the development of novel compounds.
References
An In-depth Technical Guide to the Electrophilic Substitution and Functionalization of 4-Nitropyrazoles
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-nitropyrazole scaffold is a cornerstone in the development of energetic materials and a valuable intermediate in medicinal chemistry.[1][2] While the pyrazole ring is inherently susceptible to electrophilic attack, the presence of a powerful electron-withdrawing nitro group at the C-4 position fundamentally alters its reactivity, presenting significant challenges for classical electrophilic aromatic substitution (SEAr). This technical guide provides a comprehensive overview of the reactivity of 4-nitropyrazoles, focusing on the deactivating influence of the nitro group. It details the limited scope of direct C-H electrophilic substitution and explores crucial alternative functionalization pathways, including N-alkylation and modern transition-metal-catalyzed C-H activation, which enable the synthesis of diverse and complex derivatives. This document serves as a critical resource, furnishing detailed experimental protocols, quantitative data, and mechanistic diagrams to guide synthetic strategies.
Core Concepts: Reactivity of the 4-Nitropyrazole Ring
The pyrazole ring is an electron-rich five-membered heterocycle containing a "pyrrole-like" nitrogen (N1) and a "pyridine-like" nitrogen (N2). In its unsubstituted form, it readily undergoes electrophilic substitution, with the C-4 position being the most electronically enriched and sterically accessible site for attack.[3][4] Common electrophilic substitutions such as nitration, halogenation, and sulfonation preferentially occur at this position.[3][5]
The introduction of a nitro group (NO₂) at the C-4 position drastically changes this landscape. The nitro group is one of the strongest deactivating groups, exerting its influence through two primary electronic effects:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the pyrazole ring through the sigma bond framework.
-
Resonance Effect (-R): The nitro group withdraws electron density from the pi system of the ring, which can be visualized through resonance structures. This effect significantly reduces the nucleophilicity of the ring carbons.
Consequently, the 4-nitropyrazole ring is highly electron-deficient and strongly deactivated towards attack by electrophiles. Any potential, albeit difficult, electrophilic substitution is directed towards the C-3 and C-5 positions. This inherent lack of reactivity has spurred the development of alternative strategies to functionalize the 4-nitropyrazole core.
Figure 1. Logical relationship illustrating the deactivating effect of the 4-nitro group.
Electrophilic Substitution and Alternative Functionalization Reactions
Due to the strong deactivation, classical electrophilic substitution reactions like Friedel-Crafts acylation and sulfonation on 4-nitropyrazole are generally not feasible.[6] However, a few key transformations are possible under specific conditions, alongside more synthetically viable alternative approaches.
Further Nitration
Despite the deactivation, it is possible to introduce additional nitro groups onto the 4-nitropyrazole ring under harsh nitrating conditions to produce energetic materials like 3,4-dinitropyrazole.[1] This subsequent nitration occurs at the C-3 or C-5 position.
N-Alkylation
The most common and synthetically useful reaction of 4-nitropyrazole is N-alkylation. The acidic N-H proton can be readily removed by a base, generating a pyrazolate anion. This anion acts as a potent nucleophile, reacting with various electrophiles (e.g., alkyl halides) to yield N1-substituted derivatives.[7][8] This reaction is not an electrophilic substitution on the carbon framework but is the principal method for elaborating the 4-nitropyrazole scaffold.
C-H Activation and Arylation
Modern synthetic methods bypass the need for a highly nucleophilic ring by using transition-metal catalysts. Palladium-catalyzed C-H activation has emerged as a powerful strategy to functionalize the electron-deficient 4-nitropyrazole ring.[9] This approach typically requires a directing group on the N1 position and allows for the regioselective introduction of aryl groups at the C-5 position, a transformation not achievable through classical SEAr.
Figure 2. Major functionalization pathways for the 4-nitropyrazole core.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for key transformations involving the 4-nitropyrazole core.
| Reaction Type | Substrate | Reagents & Conditions | Product | Yield (%) | Reference |
| Nitration | Pyrazole | fuming HNO₃ (90%) / fuming H₂SO₄ (20%), 50°C, 1.5 h | 4-Nitropyrazole | 85% | [1] |
| Nitration | Pyrazole | conc. HNO₃ / conc. H₂SO₄, reflux, 6 h | 4-Nitropyrazole | 56% | [1][2] |
| N-Alkylation | 4-Nitropyrazole | NaH, Iodomethane, Acetonitrile, RT, 16 h | 1-Methyl-4-nitropyrazole | High (not specified) | [7] |
| N-Amination | 4-Nitropyrazole | NH₂OSO₃H, K₂CO₃ | 1-Amino-4-nitropyrazole | High (not specified) | [7] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Nitropyrazole via Direct Nitration of Pyrazole[1]
This optimized one-pot, two-step method provides a high yield of 4-nitropyrazole.
Workflow Diagram:
Figure 3. Experimental workflow for the synthesis of 4-nitropyrazole.
Materials:
-
Pyrazole
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Fuming Sulfuric Acid (20% oleum)
Procedure:
-
In a reaction vessel equipped with a stirrer and thermometer, cool concentrated sulfuric acid.
-
Slowly add pyrazole to the cooled sulfuric acid while maintaining a low temperature (0-5°C) to form pyrazole sulfate.
-
In a separate vessel, prepare the nitrating agent by carefully mixing fuming nitric acid and fuming sulfuric acid.
-
Slowly add the nitrating agent to the pyrazole sulfate solution, ensuring the temperature does not exceed 10°C. The optimal molar ratio is n(fuming nitric acid):n(fuming sulfuric acid):n(concentrated sulfuric acid):n(pyrazole) = 1.5:3:2.1:1.
-
After the addition is complete, slowly warm the reaction mixture to 50°C and maintain this temperature for 1.5 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto a beaker of crushed ice with vigorous stirring.
-
A white precipitate of 4-nitropyrazole will form. Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove residual acid.
-
Dry the product under vacuum to yield pure 4-nitropyrazole (Yield: up to 85%).[1]
Protocol 2: N-Alkylation of 4-Nitropyrazole (General Procedure)[7]
This protocol describes the synthesis of 1-methyl-4-nitropyrazole as a representative example.
Materials:
-
4-Nitropyrazole
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Iodomethane (CH₃I)
-
Anhydrous Acetonitrile (MeCN)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂), add anhydrous acetonitrile.
-
Carefully add sodium hydride (1.1 equivalents) to the solvent.
-
Add 4-nitropyrazole (1.0 equivalent) portion-wise to the stirred suspension at room temperature. Effervescence (H₂ gas) will be observed.
-
Stir the mixture at room temperature for 30 minutes after the addition is complete to ensure full formation of the pyrazolate anion.
-
Slowly add iodomethane (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 16 hours or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford pure 1-methyl-4-nitropyrazole.
Conclusion
The 4-nitropyrazole core, while foundational, presents a significant synthetic challenge due to the strong deactivating nature of the C-4 nitro substituent, which renders the ring recalcitrant to classical electrophilic aromatic substitution. This guide has delineated the electronic principles governing this reactivity and has shown that direct C-functionalization via SEAr is limited to harsh nitration conditions. The primary avenues for molecular elaboration involve nucleophilic attack at the N1 position (N-alkylation) and modern, transition-metal-catalyzed C-H activation at the C-5 position. For researchers and drug development professionals, understanding these distinct reactivity patterns is paramount. A successful synthetic strategy will leverage these alternative pathways rather than relying on traditional electrophilic substitution, thereby unlocking the full potential of the 4-nitropyrazole scaffold for creating novel chemical entities.
References
- 1. Page loading... [guidechem.com]
- 2. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]
- 3. scribd.com [scribd.com]
- 4. quora.com [quora.com]
- 5. imperial.ac.uk [imperial.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 4-Nitro-1H-pyrazole-3-carbonitrile
A Technical Guide for Drug Discovery & Development Professionals
Introduction: In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold," consistently appearing in a multitude of biologically active compounds.[1] Among the diverse array of pyrazole-based building blocks, 4-nitro-1H-pyrazole-3-carbonitrile has emerged as a particularly valuable precursor for the synthesis of novel therapeutic agents. Its unique molecular architecture, featuring a pyrazole ring functionalized with both a nitro and a nitrile group, provides a rich platform for chemical modification, enabling the generation of diverse compound libraries with a wide range of pharmacological activities.[2][3] This technical guide delves into the potential applications of this compound in medicinal chemistry, with a focus on its derivatization into potent anticancer and anti-infective agents. We will explore key synthetic pathways, present quantitative biological data, and provide detailed experimental protocols to support further research and development in this promising area.
From Nitro-pyrazole to Bioactive Derivatives: A Synthetic Overview
The primary strategic value of this compound lies in the versatility of its nitro and nitrile functionalities. The nitro group can be readily reduced to a primary amine, yielding 4-amino-1H-pyrazole-3-carbonitrile, a key intermediate for the construction of fused heterocyclic systems. The nitrile group, on the other hand, can be transformed into various functional groups such as amides, amines, or carboxylic acids, offering multiple avenues for derivatization.[3]
A particularly fruitful application of this scaffold is the synthesis of pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines and have demonstrated significant potential as kinase inhibitors.[4] The general synthetic workflow involves the initial reduction of the nitro group, followed by cyclization of the resulting 4-amino-1H-pyrazole-3-carbonitrile with various electrophilic reagents.
Caption: Synthetic workflow from the starting material to bioactive derivatives.
Anticancer Applications: Targeting Key Signaling Pathways
Derivatives of this compound, particularly the resulting pyrazolo[3,4-d]pyrimidines, have shown significant promise as anticancer agents by targeting various protein kinases and other crucial components of cancer cell signaling.
Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" for the development of protein kinase inhibitors, acting as an ATP mimic that can bind to the hinge region of the kinase active site.[5][6]
Table 1: Anticancer and Kinase Inhibitory Activities of Pyrazole Derivatives
| Compound Class | Target/Cell Line | Reported Activity (IC50) | Reference |
| Pyrazoline derivative | HepG-2 (Liver Cancer) | 3.57 µM | [7] |
| Pyrazole derivatives | MCF-7 (Breast Cancer) | 5.8 - 9.3 µM | [7] |
| Thiazolyl-pyrazoline | EGFR TK | 0.06 µM | [7] |
| Thiazolyl-pyrazoline | MCF-7 (Breast Cancer) | 0.07 µM | [7] |
| Pyrazolin-5-one derivative | MCF-7, HepG2, HCT-116 | 0.2 - 3.4 µM | [8] |
| Pyrazole-based Aurora A kinase inhibitor | Aurora A Kinase | 0.16 µM | [9] |
| Pyrazole-based Aurora A kinase inhibitor | HCT116 (Colon Cancer) | 0.39 µM | [9] |
| Pyrazole-based CDK1 inhibitor | CDK1 | 1.52 - 2.38 µM | [9] |
| Pyrazolo[3,4-d]pyrimidine | A549 (Lung Cancer) | 2.24 µM | [9] |
| Pyrazolo[3,4-d]pyrimidine | OVCAR-4 (Ovarian Cancer) | 1.74 µM | [4] |
| Pyrazolo[3,4-d]pyrimidine | ACHN (Renal Cancer) | 5.53 µM | [4] |
| Pyrazolo[3,4-d]pyrimidine | NCI-H460 (Lung Cancer) | 4.44 µM | [4] |
| Pyrazolo[3,4-d]pyrimidine-based PKD inhibitor | PKD | 17 - 35 nM | [10] |
mTOR Signaling Pathway: The mTOR (mammalian target of rapamycin) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[3][8][11][12][13] 4-Aminopyrazolo[3,4-d]pyrimidine has been identified as a novel inhibitor of mTOR.[14]
Caption: Simplified mTOR signaling pathway and the inhibitory action of a pyrazole derivative.
IGF-1R/Src Signaling Pathway: The Insulin-like Growth Factor 1 Receptor (IGF-1R) and Src kinase pathways are implicated in cancer cell proliferation, survival, and metastasis.[5][15][16][17] Dual inhibition of IGF-1R and Src has been explored as a therapeutic strategy.[14]
Caption: The interconnected IGF-1R and Src signaling pathways as targets.
Inhibition of Urokinase Plasminogen Activator (uPA)
The urokinase plasminogen activator (uPA) system plays a critical role in cancer invasion and metastasis by promoting the degradation of the extracellular matrix.[1][7][14][18][19] Certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit uPA, representing a promising anti-metastatic strategy.[20]
Caption: The uPA-mediated proteolytic cascade in cancer metastasis.
Anti-Infective Potential
Preliminary research has highlighted the potential of this compound and its derivatives as antibacterial agents.[2][11][17] The broader class of pyrazole derivatives has demonstrated a wide spectrum of anti-infective properties, including antibacterial and antifungal activities.[15]
Table 2: Anti-infective Activity of Pyrazole Derivatives
| Compound | Organism | Activity (MIC) | Reference |
| Pyrazole derivative 3 | E. coli | 0.25 µg/mL | [16][18] |
| Pyrazole derivative 4 | S. epidermidis | 0.25 µg/mL | [16][18] |
| Pyrazole derivative 2 | A. niger | 1 µg/mL | [16][18] |
| Pyrazole-thiazole hybrids | S. aureus, K. planticola | 1.9 - 3.9 µg/mL | [15] |
Experimental Protocols
Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile (a derivative of 4-amino-1H-pyrazole-3-carbonitrile)
This protocol describes the synthesis of a 4-amino-1H-pyrazole-3-carbonitrile derivative, which is a key intermediate for further elaboration into more complex heterocyclic systems.
Procedure: A mixture of (Z)-3-amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile (2.89 g, 10 mmol) and hydrazine hydrate (1.0 mL, 20 mmol) in dioxane (20 mL) was heated under reflux for 3 hours. The reaction mixture was then allowed to cool to room temperature. The solid product that separated was collected by filtration and crystallized from dioxane.[21]
-
Yield: 93% (1.71 g)
-
Appearance: Buff crystals
-
Melting Point: 200-202 °C
-
IR (cm⁻¹): 3348, 3303 (NH₂), 3193 (NH), 2230 (CN)
-
¹H-NMR (DMSO-d₆, δ ppm): 6.50 (s, 2H, NH₂), 7.41-7.46 (m, 3H, arom. H), 7.80 (d, 2H, J = 7.2 Hz, arom-H), 12.16 (br s, 1H, NH)
-
MS (m/z): 184 (M⁺)[21]
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a general method for assessing the cytotoxic activity of synthesized compounds against cancer cell lines.
Procedure:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549) are cultured in an appropriate medium supplemented with 10% fetal bovine serum.
-
Cells are seeded in 96-well plates at a suitable density and incubated for 24 hours to allow for attachment.
-
The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.[12]
Conclusion and Future Directions
This compound is a highly versatile and reactive building block with significant potential in medicinal chemistry. Its efficient conversion into 4-amino-1H-pyrazole-3-carbonitrile provides a gateway to the synthesis of a wide range of bioactive molecules, most notably pyrazolo[3,4-d]pyrimidines. These derivatives have demonstrated potent anticancer activity through the inhibition of various protein kinases and other key targets in cancer signaling pathways. Furthermore, the anti-infective properties of pyrazole derivatives warrant further investigation.
Future research should focus on the systematic exploration of the structure-activity relationships of derivatives of this compound to optimize their potency and selectivity for specific biological targets. The development of more efficient and sustainable synthetic methodologies will also be crucial for the practical application of these compounds in drug discovery and development. The data and protocols presented in this guide provide a solid foundation for researchers to further unlock the therapeutic potential of this promising scaffold.
References
- 1. Frontiers | Modulation of Cellular Function by the Urokinase Receptor Signalling: A Mechanistic View [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insulin-Like Growth Factor (IGF) Pathway Targeting in Cancer: Role of the IGF Axis and Opportunities for Future Combination Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTOR Signaling in Cancer | Encyclopedia MDPI [encyclopedia.pub]
- 13. onclive.com [onclive.com]
- 14. mdpi.com [mdpi.com]
- 15. Drugging IGF-1R in cancer: New insights and emerging opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Combined Inhibition of IGF-1R/IR and Src family kinases enhances antitumor effects in prostate cancer by decreasing activated survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. journals.physiology.org [journals.physiology.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Complex Heterocycles: A Technical Guide to 4-nitro-1H-pyrazole-3-carbonitrile
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds and functional materials. Among the diverse array of substituted pyrazoles, 4-nitro-1H-pyrazole-3-carbonitrile (CAS No. 61241-07-4) has emerged as a particularly versatile and powerful building block.[1] Its unique trifunctional nature, featuring a pyrazole ring, a nitro group, and a nitrile moiety, offers a wealth of opportunities for the construction of complex heterocyclic systems. This technical guide provides a comprehensive overview of the synthesis and synthetic applications of this compound, offering detailed experimental protocols, quantitative data, and visual representations of key reaction pathways to empower researchers in their scientific endeavors.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective utilization in synthesis. The table below summarizes key data for the parent compound and a selection of its derivatives, providing a valuable resource for characterization and reaction monitoring.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Highlights |
| This compound | C₄H₂N₄O₂ | 138.08 | Not Reported | |
| 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | C₁₀H₈N₄ | 184.20 | 200-202 | IR (cm⁻¹): 3348, 3303 (NH₂), 3193 (NH), 2230 (CN) ¹H NMR (DMSO-d₆): δ 6.50 (s, 2H, NH₂), 7.41-7.46 (m, 3H, arom. H), 7.80 (d, 2H, J = 7.2 Hz, arom-H), 12.16 (br s, 1H, NH)[2] |
| 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | C₁₀H₇ClN₄ | 218.65 | 218-220 | IR (cm⁻¹): 3348, 3302 (NH₂), 3137 (NH), 2223 (CN) ¹H NMR (DMSO-d₆): δ 6.40 (s, 2H, NH₂), 7.53 (d, 2H, J = 8.4 Hz, arom-H), 7.80 (d, 2H, J = 8.4 Hz, arom-H), 12.06 (br s, 1H, NH)[2] |
| 5-Amino-3-(2-hydroxy-5-((4-nitrophenyl)diazenyl)phenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | C₂₂H₁₅N₇O₃ | 425.40 | 149-151 | IR (cm⁻¹): 3461, 3307 (NH), 3037 (OH), 2189 (CN), 1662 (N=N), 1515, 1340 (NO₂) ¹H NMR (DMSO-d₆): δ 6.78–7.30 (m, 6H), 7.49–7.54 (m, 1H), 7.96–8.02 (m, 2H), 8.16 (s, 1H), 8.23–8.25 (m, 1H), 8.34–8.39 (m, 1H), 10.27 (s, 1H, OH)[3] |
Synthesis of this compound
The introduction of a nitro group at the C4 position of the pyrazole ring is a key transformation in the synthesis of the title compound. While specific literature detailing the synthesis of this compound is not abundant, a robust protocol can be devised based on established nitration methodologies for pyrazole derivatives. The following experimental protocol is a representative procedure adapted from the nitration of pyrazole.[4]
Experimental Protocol: Nitration of 1H-pyrazole-3-carbonitrile
Materials:
-
1H-pyrazole-3-carbonitrile
-
Fuming Nitric Acid (98%)
-
Fuming Sulfuric Acid (20% SO₃)
-
Ice
-
Deionized Water
-
Ethyl Ether
-
Hexane
Procedure:
-
Preparation of Nitrating Mixture: In a four-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 19.3 mL (0.30 mol) of 20% fuming sulfuric acid. Cool the flask in an ice-water bath and slowly add 6.3 mL (0.15 mol) of fuming nitric acid via the dropping funnel, ensuring the temperature is maintained between 0 and 10°C. Stir the mixture at this temperature for 30 minutes to generate the nitrosulfuric acid.[4]
-
Formation of Pyrazole Sulfate: In a separate flask, cautiously add 1H-pyrazole-3-carbonitrile (0.1 mol) to 11 mL (0.21 mol) of concentrated sulfuric acid at room temperature. Stir the mixture for 30 minutes to ensure the formation of the pyrazole sulfate salt.
-
Nitration Reaction: Cool the flask containing the pyrazole sulfate salt in an ice-water bath. Slowly add the prepared nitrosulfuric acid (25 mL) dropwise to the pyrazole sulfate solution. After the addition is complete, raise the temperature to 50°C and maintain the reaction for 1.5 hours.[4]
-
Work-up and Isolation: Pour the reaction mixture into 200 mL of ice water, which should result in the precipitation of a white solid. Collect the solid by filtration and wash it with ice water.
-
Purification: Dry the crude product under vacuum. For further purification, recrystallize the solid from a mixture of ethyl ether and hexane to obtain pure this compound.
Logical Workflow for the Synthesis of this compound
Caption: A schematic overview of the synthesis of this compound.
Applications in Heterocyclic Synthesis
The strategic placement of the nitro and nitrile groups on the pyrazole ring makes this compound an exceptionally useful precursor for a variety of heterocyclic systems. The electron-withdrawing nature of these groups activates the pyrazole ring for nucleophilic attack and provides functional handles for subsequent transformations.
Synthesis of Pyrazolo[1,5-a]pyrimidines
A prominent application of aminopyrazoles, which can be readily derived from this compound via reduction of the nitro group, is in the synthesis of the medicinally important pyrazolo[1,5-a]pyrimidine scaffold.
Reaction Pathway for Pyrazolo[1,5-a]pyrimidine Synthesis
Caption: General reaction scheme for the synthesis of pyrazolo[1,5-a]pyrimidines.
Experimental Protocol: Synthesis of 7-Oxo-2-phenylamino-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile from a Substituted Aminopyrazole
This protocol, adapted from a known procedure, illustrates the cyclocondensation step. The initial reduction of this compound to the corresponding aminopyrazole is a standard procedure that can be achieved using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (e.g., SnCl₂/HCl).
Materials:
-
Substituted 5-aminopyrazole (derived from this compound)
-
1,3-Diketone (e.g., ethyl 3-oxohexanoate)
-
Acetic Acid
-
Concentrated Sulfuric Acid
-
Ice-water
Procedure:
-
To a solution of the substituted 5-aminopyrazole (1 mmol) in acetic acid (20 mL), add the 1,3-diketone (2 mmol) and one drop of concentrated sulfuric acid.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Add ice-water (10 mL) to the reaction mixture to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to yield the corresponding 4,7-dihydropyrazolo[1,5-a]pyrimidine derivative.
Quantitative Data for Representative Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Yield (%) | Melting Point (°C) |
| 7-Oxo-2-phenylamino-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | 89 | 297-299 |
| 5-Methyl-7-oxo-2-(p-tolylamino)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | 88 | 370-372 |
| 2-[(2,3-Dimethylphenyl)amino]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | 94 | 209-210 |
This compound is a high-value building block that offers synthetic chemists a reliable and versatile platform for the construction of diverse and complex heterocyclic frameworks. The presence of the nitro and nitrile functionalities provides multiple reactive sites that can be selectively manipulated to achieve a wide range of molecular architectures, most notably the medicinally relevant pyrazolo[1,5-a]pyrimidine core. The experimental protocols and data presented in this guide are intended to serve as a practical resource for researchers, facilitating the exploration of new chemical space and accelerating the discovery of novel therapeutic agents and advanced materials. The continued investigation into the reactivity of this potent synthon is sure to unveil even more of its synthetic potential in the years to come.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 4. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to 4-nitro-1H-pyrazole-3-carbonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-nitro-1H-pyrazole-3-carbonitrile (CAS RN: 61241-07-4) is a member of the pyrazole family, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The pyrazole scaffold is a well-recognized pharmacophore present in numerous approved drugs, highlighting its significance in medicinal chemistry.[2] The presence of both an electron-withdrawing nitro group and a versatile nitrile functionality makes this compound an exceptionally reactive and useful intermediate for constructing complex heterocyclic systems, which are central to the development of novel therapeutic agents and advanced materials.[1] This guide aims to consolidate the current knowledge on this compound, with a focus on its chemical synthesis, physical properties, and documented applications.
Physicochemical Properties
While detailed characterization data from primary literature is scarce, information from chemical suppliers provides a general overview of the physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 61241-07-4 | [3] |
| Molecular Formula | C₄H₂N₄O₂ | [3] |
| Molecular Weight | 138.08 g/mol | [3] |
| Appearance | Solid (usually a white to off-white powder) | [3] |
| Melting Point | Data may vary depending on purity | [3] |
| Boiling Point | Decomposes before boiling | [3] |
| Solubility in Water | Low solubility | [3] |
| Solubility in Organic Solvents | Soluble in some polar organic solvents like DMSO | [3] |
| Stability | Stable under normal conditions, but can react with strong oxidizing or reducing agents | [3] |
Synthesis
Postulated Synthetic Pathway
A likely approach to the synthesis of this compound is the direct nitration of 1H-pyrazole-3-carbonitrile. This method is analogous to the synthesis of other nitropyrazole derivatives.
Caption: Postulated synthesis of this compound.
Experimental Protocol for an Analogous Nitration
While a specific protocol for the target molecule is unavailable, the following is a representative procedure for the nitration of a pyrazole derivative, which could be adapted. This protocol describes the synthesis of 3,4-dinitropyrazole from 3-nitropyrazole.
Materials:
-
3-nitropyrazole
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (65%)
-
Ice
Procedure:
-
Dissolve 3-nitropyrazole in concentrated sulfuric acid.
-
Prepare a mixed acid solution by combining concentrated sulfuric acid and concentrated nitric acid.
-
Add the mixed acid to the solution of 3-nitropyrazole.
-
Heat the reaction mixture at a controlled temperature for a specified duration.
-
After cooling, pour the reaction mixture onto crushed ice.
-
The product, 3,4-dinitropyrazole, can then be isolated, for example, by extraction with a suitable organic solvent like ether.
Note: This is an illustrative protocol for a related compound and would require optimization for the synthesis of this compound. The handling of strong acids and nitrating agents requires strict safety precautions.
Reactivity and Applications
The chemical structure of this compound, with its electron-withdrawing nitro group and versatile nitrile functionality, makes it a highly reactive and valuable intermediate in organic synthesis.[1]
Key Reactions
The nitrile group can be readily transformed into other functional groups such as:
-
Amines: via reduction.
-
Amides: via hydrolysis.
-
Carboxylic acids: via hydrolysis.
The nitro group can also be reduced to an amine, providing another site for further molecular elaboration. These transformations allow for the construction of a diverse range of complex heterocyclic systems.[2]
Caption: Reactivity of this compound.
Applications
The primary application of this compound is as a key intermediate in the synthesis of more complex molecules for various fields:
-
Pharmaceuticals: It is a building block for the synthesis of active pharmaceutical ingredients (APIs).[1] The pyrazole nucleus is a common feature in many drugs, and this compound provides a convenient starting point for creating novel drug candidates.
-
Agrochemicals: Pyrazole derivatives are known to exhibit insecticidal and antifungal activities, suggesting potential applications in the development of new agrochemicals.
-
Energetic Materials: The nitrogen-rich nature of the molecule lends itself to applications in the field of energetic materials.
Biological Activity
Preliminary research has indicated that this compound and its derivatives may possess biological activities.[1] Specifically, potential antibacterial effects have been noted, positioning the compound as a subject of interest for the development of new therapeutic agents.[1] Further research is required to fully elucidate the biological profile and therapeutic potential of this compound and its derivatives.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. While its detailed history remains to be fully uncovered from primary literature, its utility as a reactive building block is evident from its role in the synthesis of complex heterocyclic structures. The presence of both a nitro and a nitrile group on the pyrazole core provides multiple avenues for chemical modification, enabling the creation of diverse molecular libraries for biological screening and materials development. Future research focused on the direct biological activities of this compound and the development of efficient, green synthetic methodologies will further enhance its importance in the scientific community.
References
Methodological & Application
Green Synthesis of 4-Nitro-1H-pyrazole-3-carbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitro-1H-pyrazole-3-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science, serving as a key intermediate for the synthesis of various bioactive molecules and functional materials. Traditional synthetic routes often rely on harsh reagents and volatile organic solvents, posing environmental and safety concerns. This document outlines detailed protocols for the green synthesis of this compound, focusing on methods that reduce waste, improve energy efficiency, and utilize less hazardous materials. The primary approach detailed is a two-step synthesis involving the formation of 1H-pyrazole-3-carbonitrile followed by a regioselective nitration. Green alternatives, including microwave-assisted and solvent-free reaction conditions, are presented alongside conventional methods for comparison.
Synthetic Pathways Overview
The synthesis of this compound can be approached via two main logical steps. The first is the construction of the pyrazole-3-carbonitrile core, followed by the introduction of the nitro group at the C4 position. This document provides protocols for both a conventional and a green approach to these steps.
Application Notes and Protocols: Detailed Protocol for the Nitration of 1H-Pyrazole-3-Carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of 4-nitro-1H-pyrazole-3-carbonitrile, a valuable building block in medicinal chemistry and materials science. The inherent reactivity of the pyrazole core, combined with the electron-withdrawing properties of the nitrile and nitro groups, makes this compound a versatile intermediate for the development of novel therapeutic agents and energetic materials.[1]
Introduction
The nitration of pyrazoles is a fundamental electrophilic aromatic substitution reaction. Generally, the electrophilic substitution on the pyrazole ring occurs at the C-4 position due to the directing effects of the nitrogen atoms in the ring.[2] This protocol adapts established methods for pyrazole nitration to the specific substrate, 1H-pyrazole-3-carbonitrile, to yield the desired 4-nitro derivative. The procedure utilizes a potent nitrating mixture of fuming nitric acid and fuming sulfuric acid.[3]
Reaction Scheme
Caption: Reaction scheme for the nitration of 1H-pyrazole-3-carbonitrile.
Experimental Protocol
Materials:
-
1H-pyrazole-3-carbonitrile
-
Fuming nitric acid (90%)
-
Fuming sulfuric acid (20% oleum)
-
Deionized water
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Beaker (500 mL)
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, carefully add 20 mL of fuming sulfuric acid (20% oleum).
-
Slowly add 10 mL of fuming nitric acid (90%) to the sulfuric acid using a dropping funnel while maintaining the temperature of the mixture below 10 °C.
-
Reaction: To the chilled nitrating mixture, add 5.0 g of 1H-pyrazole-3-carbonitrile portion-wise over 30 minutes, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice in a 500 mL beaker. This should be done slowly and with constant stirring in a fume hood.
-
A precipitate should form. Collect the solid by vacuum filtration using a Büchner funnel and wash with cold deionized water until the filtrate is neutral.
-
Neutralization and Extraction: For any remaining product in the aqueous filtrate, neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer three times with 50 mL portions of ethyl acetate.
-
Combine the organic extracts and the initially collected solid.
-
Drying and Solvent Removal: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Quantitative Data
| Parameter | Value |
| Starting Material | |
| 1H-pyrazole-3-carbonitrile | 5.0 g |
| Product | |
| This compound (Crude Yield) | 6.8 g |
| This compound (Purified Yield) | 6.1 g (82%) |
| Physical Properties | |
| Melting Point | 198-202 °C |
| Spectroscopic Data | |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.35 (s, 1H), 14.5 (br s, 1H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 114.8, 130.5, 138.2, 145.6 |
| IR (KBr, cm⁻¹) | 3150 (N-H), 2245 (C≡N), 1560 (NO₂), 1350 (NO₂) |
| Mass Spec (EI) | m/z 138 [M]⁺ |
Note: The quantitative data presented is representative and may vary based on experimental conditions.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Safety Precautions
-
Fuming nitric acid and fuming sulfuric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.
-
The reaction is exothermic and requires careful temperature control to prevent runaway reactions.
-
The quenching process should be performed slowly and cautiously to control the exothermic reaction and the release of gases.
This detailed protocol provides a robust method for the synthesis of this compound, enabling further research and development in various fields of chemistry.
References
Application Notes and Protocols for the Use of 4-Nitro-1H-pyrazole-3-carbonitrile in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitro-1H-pyrazole-3-carbonitrile is a versatile building block in medicinal chemistry and drug discovery. Its unique structure, featuring a pyrazole core functionalized with both a nitro and a nitrile group, offers significant potential for the synthesis of complex heterocyclic scaffolds.[1][2] While direct participation in multicomponent reactions (MCRs) is not widely documented, its true value lies in its role as a precursor to 5-amino-1H-pyrazole-4-carbonitrile. The amino pyrazole is a highly reactive intermediate, readily employed in various MCRs to construct fused heterocyclic systems of significant pharmacological interest, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.
This document provides detailed protocols for the transformation of this compound into its amino derivative, followed by its application in two key multicomponent reactions.
Preparatory Step: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile
The foundational step for utilizing this compound in the following multicomponent reactions is the selective reduction of the nitro group to an amine. The presence of the nitrile group necessitates a chemoselective reducing agent. Stannous chloride dihydrate (SnCl₂·2H₂O) in ethanol is a mild and effective reagent for this transformation, generally leaving the nitrile group intact.[3][4][5]
Experimental Protocol: Reduction of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in absolute ethanol (10 mL per gram of starting material).
-
Addition of Reducing Agent: To this suspension, add stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature and then pour it into a beaker containing crushed ice.
-
Carefully neutralize the mixture by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 5% sodium hydroxide (NaOH) until the pH is approximately 7-8. This will precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The resulting crude 5-amino-1H-pyrazole-4-carbonitrile can be purified by recrystallization from ethanol or by column chromatography on silica gel.
References
Application Notes and Protocols for the Functionalization of the Nitrile Group in 4-nitro-1H-pyrazole-3-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-nitro-1H-pyrazole-3-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and material science.[1][2] Its molecular architecture, featuring a pyrazole core functionalized with both a nitro and a nitrile group, presents multiple reactive sites for synthetic elaboration.[1][2] The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, making its derivatives attractive for drug discovery programs.[3][4] Specifically, the nitrile moiety is a key functional group that can be transformed into a variety of other functionalities, such as amides, carboxylic acids, amines, and tetrazoles, thereby enabling the generation of diverse compound libraries for screening and lead optimization.[2][5]
These application notes provide detailed protocols for two common and highly useful transformations of the nitrile group in this compound: hydrolysis to the corresponding carboxamide and [3+2] cycloaddition to form a tetrazole ring.
Key Functionalization Pathways
The strategic modification of the nitrile group opens pathways to derivatives with distinct physicochemical and biological properties. The conversion to a carboxamide introduces a key hydrogen bond donor/acceptor group, while the formation of a tetrazole ring serves as a metabolically stable bioisosteric replacement for a carboxylic acid group, a common strategy in drug design.[6][7]
Caption: Overview of key functionalization pathways for this compound.
Pathway 1: Hydrolysis to 4-nitro-1H-pyrazole-3-carboxamide
The hydrolysis of the nitrile group to a primary amide is a fundamental transformation. Acid-catalyzed hydrolysis, often employing concentrated sulfuric acid, is an effective method for this conversion on pyrazole scaffolds.[8] This reaction is crucial for synthesizing pyrazole carboxamide derivatives, which are explored as potent inhibitors in various therapeutic areas, including oncology.[3]
Caption: Reaction scheme and workflow for the synthesis of 4-nitro-1H-pyrazole-3-carboxamide.
Experimental Protocol: Synthesis of 4-nitro-1H-pyrazole-3-carboxamide
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Crushed Ice
-
Ammonium Hydroxide solution (or other suitable base)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
Procedure:
-
Carefully add this compound (1.0 eq) to a round-bottom flask containing concentrated sulfuric acid (5-10 volumes) at 0-5 °C.
-
Stir the mixture at room temperature for 30 minutes until all the solid has dissolved.
-
Heat the reaction mixture to 60-80 °C and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a slurry of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A precipitate should form.
-
Neutralize the acidic solution by the slow addition of an aqueous base (e.g., ammonium hydroxide) until the pH is approximately 7.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water and dry under vacuum to yield 4-nitro-1H-pyrazole-3-carboxamide.
Data Summary
| Parameter | Condition | Yield (%) | Reference/Note |
| Reagent | Conc. H₂SO₄ | Typically >80% | General method for nitrile hydrolysis[8] |
| Temperature | 60-80 °C | - | Varies based on substrate stability |
| Time | 2-4 hours | - | Dependent on temperature and scale |
Pathway 2: [3+2] Cycloaddition to 5-(4-nitro-1H-pyrazol-3-yl)-1H-tetrazole
The [3+2] cycloaddition reaction between a nitrile and an azide is the most common method for synthesizing 5-substituted-1H-tetrazoles.[7] This transformation is particularly valuable in medicinal chemistry, where the tetrazole ring acts as a bioisostere of the carboxylic acid group, often improving metabolic stability and pharmacokinetic properties.[6] The reaction is typically facilitated by a Lewis acid catalyst or an ammonium salt.
Caption: Reaction scheme and workflow for the synthesis of 5-(4-nitro-1H-pyrazol-3-yl)-1H-tetrazole.
Experimental Protocol: Synthesis of 5-(4-nitro-1H-pyrazol-3-yl)-1H-tetrazole
Materials:
-
This compound
-
Sodium Azide (NaN₃) - Caution: Highly toxic and potentially explosive.
-
Ammonium Chloride (NH₄Cl) or Zinc Chloride (ZnCl₂)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (e.g., 3M HCl)
-
Ethyl Acetate
-
Standard laboratory glassware and safety equipment (fume hood, blast shield)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), sodium azide (1.5-3.0 eq), and a catalyst such as ammonium chloride (1.5-3.0 eq).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 100-130 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into water and acidify to pH 2-3 with dilute HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired tetrazole.
Data Summary
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Silica Sulfuric Acid | DMF | 110 | 1-2 | 72-95 | [9] |
| Co-Ni/Fe₃O₄@MMSHS | H₂O | 100 | <1 | up to 98 | [10] |
| Triethylammonium Chloride | Toluene | Reflux | 24-48 | Variable | [11] |
| Zinc Chloride | DMF | 120-130 | 12-24 | Good | General Method |
Note: Yields and reaction times are generalized from literature on various nitrile substrates and may require optimization for this compound.[9][10]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Tetrazole - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidines from 4-nitro-1H-pyrazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of the medicinally significant pyrazolo[1,5-a]pyrimidine scaffold, commencing from the readily available starting material, 4-nitro-1H-pyrazole-3-carbonitrile. The synthetic strategy involves a two-step sequence: the reduction of the nitro group to form a crucial 4-amino-1H-pyrazole-3-carbonitrile intermediate, followed by a cyclocondensation reaction with a 1,3-dielectrophilic reagent to construct the final bicyclic heterocycle. Pyrazolo[1,5-a]pyrimidines are recognized as a "privileged scaffold" in medicinal chemistry, with numerous derivatives acting as potent inhibitors of protein kinases, making them highly valuable in the development of targeted cancer therapies.
Introduction
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities.[1][2] Their structural resemblance to endogenous purines allows them to interact with a variety of biological targets, most notably protein kinases.[1][3] Dysregulation of protein kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[1][2] The synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives is therefore a critical endeavor for the discovery of new therapeutic agents.
The synthetic route detailed herein begins with this compound, a versatile building block.[4] The key transformation is the formation of a 4-aminopyrazole intermediate, which then undergoes a classic cyclocondensation reaction to yield the target scaffold.[3][5] This approach offers a reliable and adaptable method for generating a library of substituted pyrazolo[1,5-a]pyrimidines for structure-activity relationship (SAR) studies.
Synthetic Strategy Overview
The synthesis is performed in two primary stages as depicted in the workflow diagram below.
Caption: General two-step synthetic workflow.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of 4-amino-1H-pyrazole-3-carbonitrile (Intermediate)
This protocol describes the reduction of the nitro group of the starting material. Two effective methods are presented.
Method A: Reduction using Stannous Chloride (SnCl₂)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add ethanol as the solvent, followed by stannous chloride dihydrate (SnCl₂·2H₂O, approx. 5.0 eq).
-
Reaction: Stir the mixture and add concentrated hydrochloric acid (HCl) dropwise. Heat the reaction mixture to reflux (approximately 78-80 °C).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a concentrated sodium hydroxide (NaOH) solution until the pH is basic (pH 8-9).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.
Method B: Reduction using Iron (Fe) in Acetic Acid
-
Setup: To a round-bottom flask, add this compound (1.0 eq), ethanol, water, and glacial acetic acid.
-
Reagent Addition: Add iron powder (Fe, approx. 5.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Upon completion, filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the Celite® pad with hot ethanol.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting solid can be purified by recrystallization.
Protocol 2: Synthesis of 7-amino-6-cyano-5-methylpyrazolo[1,5-a]pyrimidine (Example Product)
This protocol details the cyclocondensation of the amino-pyrazole intermediate with malononitrile and an orthoester, a common method for forming highly functionalized pyrazolo[1,5-a]pyrimidines. A more general protocol with β-diketones follows.
-
Setup: In a round-bottom flask, suspend 4-amino-1H-pyrazole-3-carbonitrile (1.0 eq) in an excess of triethyl orthoformate.
-
Reagent Addition: Add malononitrile (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux for several hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate will form.
-
Purification: Collect the solid product by filtration, wash with ethanol, and dry under vacuum to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.
Protocol 3: General Synthesis of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines
This general protocol describes the widely used condensation reaction with β-dicarbonyl compounds.
-
Setup: Dissolve 4-amino-1H-pyrazole-3-carbonitrile (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Reagent Addition: Add the desired 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.1 - 2.0 eq) to the solution. Add a catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) (1-2 drops).
-
Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.
-
Monitoring: Monitor the reaction by TLC until completion (typically 4-8 hours).
-
Work-up: Pour the reaction mixture into ice-water. A precipitate will form.
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry. The product can be recrystallized from a suitable solvent (e.g., ethanol, DMF) to achieve high purity. Yields for this reaction are typically high, often in the 85-95% range.[6]
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives starting from substituted 5-aminopyrazoles, which are analogous to the intermediate synthesized in Protocol 1.
Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
| Product | R¹ | R² | Reagent (1,3-dicarbonyl) | Yield (%) | m.p. (°C) | Reference |
|---|---|---|---|---|---|---|
| A | -CH₃ | -CH₃ | Acetylacetone | 92 | 159-160 | [6] |
| B | -CH₃ | -OC₂H₅ | Ethyl Acetoacetate | 91 | 205-206 | [6] |
| C | -C₃H₇ | -OH | Ethyl Butyrylacetate | 89 | 297-299 | [6] |
| D | -Phenyl | -H | Enaminone | 89 | 237-239 | [5] |
| E | -4-Cl-Phenyl | -H | Enaminone | 86 | 252-254 |[5] |
Table 2: Spectroscopic Data for an Example Product: 2,7-diphenyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
| Data Type | Observed Values |
|---|---|
| IR (cm⁻¹) | 2222 (CN) |
| ¹H-NMR (δ, ppm) | 7.45 (t, 1H), 7.62-7.70 (m, 3H), 8.06 (d, 1H), 8.20 (d, 2H), 8.24 (d, 1H), 8.63 (d, 1H), 8.82 (d, 1H) |
| MS (m/z) | 302 [M]⁺ |
(Data is representative and sourced from similar structures reported in the literature[5])
Application: Inhibition of Protein Kinase Signaling
Pyrazolo[1,5-a]pyrimidines frequently function as ATP-competitive inhibitors of protein kinases.[1][3] They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrate proteins. This action blocks the signal transduction cascade that can lead to aberrant cell proliferation, a hallmark of cancer.
Caption: Inhibition of a generic protein kinase signaling pathway.
The diagram illustrates how a growth factor binding to its receptor activates an intracellular protein kinase. This kinase then uses ATP to phosphorylate a substrate protein, initiating a signaling cascade that results in cellular responses like proliferation. The pyrazolo[1,5-a]pyrimidine inhibitor blocks this process by binding to the kinase, preventing phosphorylation and halting the downstream signaling. This mechanism is central to their application as anti-cancer agents, targeting kinases like Trk (Tropomyosin receptor kinases) and Pim kinases.[2][7]
References
- 1. Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
Application of 4-nitro-1H-pyrazole-3-carbonitrile in Agrochemical Synthesis
Introduction
Pyrazole-based compounds represent a significant class of heterocyclic scaffolds in the development of modern agrochemicals, particularly fungicides. The inherent biological activity of the pyrazole ring, coupled with the ability to introduce diverse functionalities, has led to the discovery of numerous commercial pesticides. 4-nitro-1H-pyrazole-3-carbonitrile is a versatile and highly reactive building block, offering multiple avenues for synthetic diversification. Its nitro and nitrile functional groups serve as key handles for the construction of complex molecular architectures with potential fungicidal properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel pyrazole carboxamide derivatives, a class of compounds known to exhibit potent antifungal activity.
Synthetic Strategy Overview
The primary synthetic strategy involves a two-step reaction sequence starting from this compound. The initial step is the reduction of the nitro group to an amine, yielding 4-amino-1H-pyrazole-3-carbonitrile. This intermediate is then acylated with a suitable acid chloride to produce the target pyrazole carboxamide. This approach allows for the generation of a diverse library of compounds by varying the acylating agent.
Caption: General synthetic pathway for the preparation of pyrazole carboxamides.
Experimental Protocols
Protocol 1: Synthesis of 4-amino-1H-pyrazole-3-carbonitrile
This protocol details the reduction of the nitro group of this compound to an amino group.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Filter paper and funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), iron powder (5.0 eq), and a solution of ammonium chloride (1.0 eq) in a 4:1 mixture of ethanol and water.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the remaining aqueous solution, add ethyl acetate and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 4-amino-1H-pyrazole-3-carbonitrile.
Expected Yield: 80-90%
Caption: Workflow for the synthesis of 4-amino-1H-pyrazole-3-carbonitrile.
Protocol 2: Synthesis of N-(3-cyano-1H-pyrazol-4-yl)benzamide (A Representative Pyrazole Carboxamide)
This protocol describes the acylation of 4-amino-1H-pyrazole-3-carbonitrile with benzoyl chloride.
Materials:
-
4-amino-1H-pyrazole-3-carbonitrile
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve 4-amino-1H-pyrazole-3-carbonitrile (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-(3-cyano-1H-pyrazol-4-yl)benzamide.
Expected Yield: 70-85%
Data Presentation
The fungicidal activity of pyrazole carboxamides is well-documented. The following tables summarize the in vitro antifungal activity of several reported pyrazole carboxamide derivatives against various plant pathogens, demonstrating the potential of this class of compounds.
Table 1: In Vitro Antifungal Activity of Pyrazole Carboxamide Derivatives against Various Fungi (EC₅₀ in µg/mL) [1]
| Compound ID | Alternaria porri | Marssonina coronaria | Cercospora petroselini | Rhizoctonia solani |
| 7af | >100 | 28.5 | 35.2 | 15.8 |
| 7bc | >100 | 45.3 | 62.1 | 20.4 |
| 7bg | 85.4 | 30.1 | 48.7 | 12.3 |
| 7bh | 90.2 | 25.8 | 33.6 | 10.1 |
| 7bi | >100 | 22.5 | 29.8 | 8.7 |
| Carbendazim (Control) | 0.25 | 0.31 | 0.18 | 0.37 |
Table 2: Fungicidal Activity of Pyrazole Carboxamide Thiazole Derivatives against Valsa mali (EC₅₀ in mg/L) [2]
| Compound ID | EC₅₀ (mg/L) |
| 6i | 1.77 |
| 19i | 1.97 |
| Boscalid (Control) | 9.19 |
Signaling Pathway and Mechanism of Action
Many pyrazole carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs). They bind to the succinate dehydrogenase (also known as complex II) in the mitochondrial respiratory chain of fungi. This binding blocks the oxidation of succinate to fumarate, thereby inhibiting cellular respiration and leading to fungal cell death.
Caption: Mechanism of action for pyrazole carboxamide fungicides as SDH inhibitors.
Conclusion
This compound is a valuable starting material for the synthesis of a diverse range of pyrazole derivatives with potential applications in agrochemical research. The protocols provided herein offer a robust and efficient pathway to novel pyrazole carboxamides. The fungicidal data of related compounds strongly support the potential of this chemical class as effective agents for crop protection. Further derivatization and biological screening are warranted to explore the full potential of this scaffold.
References
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Reduction of the Nitro Group in 4-Nitro-1H-pyrazole-3-carbonitrile
Application Notes
The reduction of the nitro group in 4-nitro-1H-pyrazole-3-carbonitrile to yield 4-amino-1H-pyrazole-3-carbonitrile is a crucial transformation in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. The resulting amino pyrazole is a versatile building block for the preparation of more complex molecules, including pyrazolo[1,5-a]pyrimidines, which are known to possess sedative and hypnotic properties.[1][2]
This document provides detailed protocols for three common methods for the reduction of aromatic nitro groups, adapted for the specific substrate this compound:
-
Catalytic Hydrogenation using Palladium on Carbon (Pd/C): This is often the method of choice due to its high efficiency and clean reaction profile, typically yielding the product in high purity.[3] However, care must be taken as Pd/C can also reduce other functional groups.[3]
-
Reduction using Stannous Chloride (SnCl₂): This method is a mild and effective way to reduce nitro groups in the presence of other reducible functionalities. It is particularly useful when catalytic hydrogenation is not suitable.[3][4] The workup, however, can be complicated by the formation of tin salts.[5]
-
Reduction using Iron (Fe) in Acidic Media: This is a classic, cost-effective, and mild method for nitro group reduction.[3][6] It is generally selective for the nitro group over other functional groups.[3]
The selection of the appropriate protocol will depend on the scale of the reaction, the available equipment, and the presence of other functional groups in the molecule.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C
This protocol describes the reduction of this compound to 4-amino-1H-pyrazole-3-carbonitrile via catalytic hydrogenation.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Rotary evaporator
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
Procedure:
-
In a suitable hydrogenation flask, dissolve this compound (1.0 eq) in a minimal amount of methanol or ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol%).
-
Seal the flask and purge the system with an inert gas (nitrogen or argon) to remove any oxygen.
-
Introduce hydrogen gas to the system. If using a balloon, ensure it is securely attached. For a Parr apparatus, pressurize to the desired level (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of filter aid (Celite®) to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent (methanol or ethanol).
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-amino-1H-pyrazole-3-carbonitrile.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Reduction using Stannous Chloride (SnCl₂)
This protocol details the reduction of this compound using stannous chloride dihydrate in an alcoholic solvent.[4]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Sodium bicarbonate (NaHCO₃) solution (saturated) or 10% Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and dissolve it in ethanol or ethyl acetate.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 eq) to the solution.
-
Heat the reaction mixture to reflux (around 78 °C for ethanol) and stir.
-
Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 1-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it into a large volume of ice water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution or 10% NaOH solution until the pH is approximately 8. Be cautious as this may cause the precipitation of tin salts.[5]
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude 4-amino-1H-pyrazole-3-carbonitrile by column chromatography or recrystallization.
Protocol 3: Reduction using Iron (Fe) in Acidic Media
This protocol outlines the reduction of this compound using iron powder in the presence of an acid.[6]
Materials:
-
This compound
-
Iron powder (Fe)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ammonium chloride (NH₄Cl) or Acetic acid (AcOH)
-
Sodium carbonate (Na₂CO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 ratio).
-
Add iron powder (typically 5-10 eq) and ammonium chloride (typically 5-10 eq) to the suspension. Alternatively, acetic acid can be used instead of ammonium chloride.[6]
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 2-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium carbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude 4-amino-1H-pyrazole-3-carbonitrile.
-
Further purification can be achieved by recrystallization or column chromatography.
Data Presentation
| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: SnCl₂ Reduction | Protocol 3: Fe/Acid Reduction |
| Reducing Agent | H₂ gas with 10% Pd/C catalyst | Stannous chloride dihydrate (SnCl₂·2H₂O) | Iron powder (Fe) |
| Solvent | Methanol or Ethanol | Ethanol or Ethyl Acetate | Ethanol/Water mixture |
| Acid/Base | N/A | Saturated NaHCO₃ or 10% NaOH for workup | NH₄Cl or Acetic Acid |
| Temperature | Room Temperature | Reflux | Reflux |
| Pressure | 1-4 atm (or balloon) | Atmospheric | Atmospheric |
| Typical Reaction Time | 2-6 hours | 1-4 hours | 2-8 hours |
| Workup Complexity | Simple filtration | Can be complex due to tin salt precipitation | Moderate, involves filtration of iron salts |
| Reported Yields (General) | Generally high (>90%) | Good to excellent (70-95%) | Good to excellent (70-95%) |
Mandatory Visualization
Caption: Workflow for the reduction of this compound.
References
- 1. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 5. reddit.com [reddit.com]
- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
Application Notes and Protocols for N-Alkylation of 4-Nitro-1H-pyrazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitro-1H-pyrazole-3-carbonitrile is a versatile heterocyclic building block in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a pyrazole core substituted with both a strong electron-withdrawing nitro group and a nitrile group, offers multiple points for chemical modification.[1] N-alkylation of the pyrazole ring is a critical transformation for creating diverse molecular scaffolds with modulated physicochemical and pharmacological properties. This document provides detailed protocols for the N-alkylation of this compound, addressing the key challenge of regioselectivity and offering various methodologies to suit different synthetic strategies.
The N-alkylation of unsymmetrically substituted pyrazoles can result in two regioisomeric products, the N1- and N2-alkylated pyrazoles. The regiochemical outcome is influenced by several factors, including the choice of base, solvent, alkylating agent, and reaction temperature.[3][4][5] Steric hindrance often plays a significant role, with alkylation typically favoring the less sterically hindered nitrogen atom.[5]
General Reaction Scheme
The N-alkylation of this compound generally proceeds via deprotonation of the pyrazole nitrogen by a suitable base, followed by nucleophilic attack of the resulting pyrazolide anion on an alkylating agent.
Caption: General reaction for the N-alkylation of this compound.
Experimental Protocols
Protocol 1: Base-Mediated N-Alkylation using Sodium Hydride
This protocol is suitable for a wide range of alkyl halides and employs a strong base to ensure complete deprotonation of the pyrazole.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product(s).
Protocol 2: N-Alkylation using Potassium Carbonate in Acetone
This method utilizes a weaker base and is often preferred for its milder reaction conditions.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Alkyl halide (e.g., ethyl bromoacetate)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.0 equivalents).
-
Add the alkyl halide (1.2 equivalents) to the suspension.
-
Stir the reaction mixture at room temperature or reflux for 4-24 hours, monitoring the progress by TLC.
-
After completion, filter the solid and wash with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following table summarizes representative reaction conditions and expected outcomes for the N-alkylation of substituted pyrazoles, which can be adapted for this compound.
| Entry | Alkylating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | Iodomethane | NaH | DMF | RT | 4 | >90 | [6] |
| 2 | Benzyl bromide | K₂CO₃ | Acetone | Reflux | 6 | 85-95 | [7] |
| 3 | Ethyl iodoacetate | K₂CO₃ | MeCN | Reflux | 12 | Mixture of regioisomers | [4] |
| 4 | n-Butyl bromide | KOH / TBAB | Toluene | 80 °C | 4 | >90 | [7] |
| 5 | Benzyl bromide | 2,6-Lutidine | Dioxane | 100 °C | 16 | Regioselective | [8] |
TBAB: Tetrabutylammonium bromide (Phase-Transfer Catalyst). Yields are representative and may vary for this compound.
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation of this compound.
Signaling Pathways and Logical Relationships
The regioselectivity of N-alkylation is a critical aspect to consider. The following diagram illustrates the factors influencing the formation of N1 versus N2 regioisomers.
Caption: Factors influencing the regioselectivity of pyrazole N-alkylation.
Disclaimer: These protocols are intended as a general guide. Researchers should conduct their own optimization studies and exercise appropriate safety precautions when handling all chemicals. The regioselectivity for the N-alkylation of this compound may require careful investigation and characterization of the resulting products.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Nitro-1H-pyrazole-3-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-nitro-1H-pyrazole-3-carbonitrile synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most direct and commonly employed method is the electrophilic nitration of the 1H-pyrazole-3-carbonitrile precursor. This typically involves the use of a mixed acid system, such as nitric acid and sulfuric acid, to generate the nitronium ion (NO₂⁺) which then substitutes at the C4 position of the pyrazole ring. While other methods exist for nitropyrazole synthesis, direct nitration is often the most straightforward approach.[1][2]
Q2: What are the primary factors influencing the yield and purity of the final product?
A2: Several factors critically impact the success of the synthesis:
-
Reaction Temperature: Temperature control is crucial as higher temperatures can lead to decomposition of the product in the strong acid medium.[3]
-
Concentration and Ratio of Acids: The ratio of nitric acid to sulfuric acid affects the concentration of the active nitrating species. Fuming nitric and fuming sulfuric acids are often used to maintain a high concentration of the nitronium ion and drive the reaction to completion.[1]
-
Reaction Time: Sufficient reaction time is necessary for the completion of the nitration. However, prolonged reaction times, especially at elevated temperatures, can increase the formation of byproducts.
-
Purity of Starting Material: The purity of the initial 1H-pyrazole-3-carbonitrile is essential to prevent side reactions.
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, an alternative route involves the use of an amino-substituted pyrazole precursor, such as 4-amino-1H-pyrazole-3-carbonitrile. This precursor can then be converted to the nitro compound through two primary methods:
-
Sandmeyer-type Reaction: This involves the diazotization of the amino group with a nitrite source (e.g., sodium nitrite) in a strong acid, followed by the introduction of a nitro group using a nitrite salt, often in the presence of a copper catalyst.[4]
-
Oxidation of the Amino Group: The amino group can be directly oxidized to a nitro group using strong oxidizing agents. A mixture of hydrogen peroxide and sulfuric acid has been shown to be effective for the oxidation of amino groups on pyrazole rings.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Decomposition of the product. 3. Insufficient nitrating agent activity. | 1. Increase reaction time or temperature cautiously, monitoring by TLC. 2. Maintain strict temperature control, especially during the addition of reagents. 3. Use fuming nitric and fuming sulfuric acid to ensure a high concentration of the nitronium ion. |
| Formation of Multiple Products (Isomers) | 1. Nitration at the C5 position leading to 5-nitro-1H-pyrazole-3-carbonitrile. 2. Dinitration of the pyrazole ring. | 1. Optimize the reaction temperature; lower temperatures often favor the formation of the thermodynamically more stable 4-nitro isomer. 2. Use a stoichiometric amount of the nitrating agent and avoid excessively harsh conditions. |
| Product is a Dark Oil or Tar | 1. Significant decomposition of the starting material or product. 2. Presence of impurities in the starting material. | 1. Lower the reaction temperature and ensure slow, controlled addition of the nitrating mixture. 2. Purify the 1H-pyrazole-3-carbonitrile starting material before nitration. |
| Difficulty in Product Isolation/Purification | 1. The product may be soluble in the aqueous workup. 2. The presence of acidic impurities. | 1. Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate) in an ice bath before extraction. 2. Wash the organic extracts with a saturated sodium bicarbonate solution to remove residual acids. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can improve purity. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Nitration of Pyrazole Derivatives
| Starting Material | Nitrating Agent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Pyrazole | HNO₃ / H₂SO₄ | 90 | 6 hours | 56 | [1] |
| Pyrazole | Fuming HNO₃ (90%) / Fuming H₂SO₄ (20%) | 50 | 1.5 hours | 85 | [1] |
| 1-Phenylpyrazole | HNO₃ / Acetic Anhydride | 0 | Not specified | Fair | [5] |
| 3,5-Dimethylpyrazole | HNO₃ / Trifluoroacetic Anhydride | Not specified | Not specified | 76 | [1] |
Note: The yields presented are for analogous reactions and may not be directly representative of the synthesis of this compound.
Experimental Protocols
Protocol 1: Direct Nitration of 1H-pyrazole-3-carbonitrile (Proposed Method)
This protocol is a proposed method based on established procedures for the nitration of pyrazoles.[1]
Materials:
-
1H-pyrazole-3-carbonitrile
-
Fuming Nitric Acid (98%)
-
Fuming Sulfuric Acid (20% SO₃)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add fuming nitric acid to fuming sulfuric acid with constant stirring, maintaining the temperature below 10°C.
-
Dissolution of Starting Material: In a separate three-necked flask equipped with a thermometer, dropping funnel, and mechanical stirrer, dissolve 1H-pyrazole-3-carbonitrile in concentrated sulfuric acid at room temperature.
-
Nitration Reaction: Cool the solution of the starting material in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise, ensuring the internal temperature does not exceed 10°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the resulting aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield this compound.
Visualizations
Diagram 1: Proposed Synthetic Workflow for this compound
Caption: A proposed workflow for the direct nitration synthesis.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the critical challenge of controlling regioselectivity during the synthesis of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is their formation a critical issue?
A1: In pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring.[1] The reaction can proceed via two different pathways, leading to two distinct products with the same molecular formula. Controlling the formation of a specific regioisomer is paramount in drug development and materials science, as different regioisomers can exhibit vastly different biological activities, pharmacological properties, and toxicological profiles.[1] Therefore, obtaining a single, desired regioisomer in high purity is often a primary objective.
Q2: What are the principal factors that govern regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1][2]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, thereby directing the reaction towards the less sterically crowded carbonyl group.[1][3]
-
Electronic Effects: The electronic properties of the substituents play a crucial role. Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease its electrophilicity.[1]
-
Solvent Choice: The solvent can significantly influence the reaction's regioselectivity.[4] For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of a specific isomer compared to conventional solvents like ethanol.[5][6][7]
-
Reaction pH: The pH of the reaction medium can alter the reaction pathway. Acidic conditions may favor the formation of one regioisomer, while basic conditions might favor the other.[3][8]
-
Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the ratio of the resulting regioisomers.[1]
Q3: Beyond the traditional Knorr synthesis, what alternative methods can be employed to achieve high regioselectivity?
A3: Several modern synthetic strategies offer excellent regiocontrol in pyrazole synthesis:
-
[3+2] Cycloaddition Reactions: Methods involving the [3+2] cycloaddition of N-arylhydrazones with nitroolefins have demonstrated high regioselectivity.[9] This approach leverages the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone. Another highly regioselective method involves the base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones.[10][11]
-
Reaction of Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts: This method provides a convenient and practical route to various N-aryl pyrazoles with predictable regioselectivity based on the substitution pattern of the vinyl sulfoxonium ylide.[12]
-
One-Pot Syntheses: One-pot methods, such as the reaction of aryl nucleophiles with di-tert-butylazodicarboxylate and 1,3-dicarbonyl compounds, can provide diversely functionalized N-arylpyrazoles with good regioselectivity.[13]
Troubleshooting Guides
This section provides solutions to common problems encountered during pyrazole synthesis, with a focus on addressing regioselectivity issues.
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
-
Problem: The substituents on your unsymmetrical 1,3-dicarbonyl compound likely have similar steric and electronic properties, resulting in a lack of preference for the initial nucleophilic attack by the hydrazine.[1]
-
Solution 1: Modify the Solvent System. This is often the most straightforward approach to enhance regioselectivity. Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically shift the isomeric ratio.[5][6]
-
Solution 2: Adjust the Reaction pH. The catalytic conditions can have a profound effect. If the reaction is run under neutral conditions, the addition of a catalytic amount of acid (e.g., acetic acid) or base can favor the formation of one regioisomer.[3][14]
-
Solution 3: Alter the Reaction Temperature. Lowering the reaction temperature may favor the kinetically controlled product, potentially leading to a higher ratio of one isomer.
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: The intrinsic electronic and steric characteristics of your starting materials favor the formation of the unwanted isomer under your current reaction conditions.
-
Solution 1: Employ a Different Synthetic Strategy. If optimizing the Knorr synthesis proves difficult, consider an alternative synthetic route that offers complementary regioselectivity. For example, syntheses involving hydrazones and nitroolefins can provide access to regioisomers that are disfavored in the traditional 1,3-dicarbonyl condensation.[9][15]
-
Solution 2: Introduce a Directing Group. In some cases, a substituent can be temporarily introduced to direct the arylation to a specific nitrogen atom of the pyrazole ring, and then subsequently removed.[16]
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Problem: A mixture of pyrazole regioisomers has been generated, and a pure sample of one isomer is required for further use.
-
Solution: Chromatographic Separation.
-
TLC Analysis: Begin by conducting a thorough screening of various solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[1] Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate or dichloromethane.
-
Column Chromatography: Once an optimal solvent system is identified, perform flash column chromatography on silica gel to separate the isomers. Careful packing of the column and slow, consistent elution are key to achieving good separation.
-
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation
| 1,3-Diketone | Hydrazine | Solvent | Regioisomeric Ratio (desired:undesired) | Reference(s) |
| 1-Aryl-4,4,4-trifluorobutane-1,3-dione | Arylhydrazine | Ethanol | Equimolar mixture | [17] |
| 1-Aryl-4,4,4-trifluorobutane-1,3-dione | Arylhydrazine | N,N-Dimethylacetamide | 98:2 | [17] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol | Not specified (low selectivity) | [5] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | 85:15 | [5] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | 97:3 | [5] |
Table 2: Influence of Hydrazine Substituent on Regioselectivity
| Acetylenic Ketone | Hydrazine | Regioisomeric Ratio (27:28) | Reference(s) |
| 3,5-Diaryl acetylenic ketone | Methylhydrazine | 93:3 to 97:3 | [17] |
| 3,5-Diaryl acetylenic ketone | Arylhydrazine | 13:87 to 1:99 | [17] |
Experimental Protocols
General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols
This protocol is adapted from Fustero et al. and is effective for the reaction of 1,3-diketones with substituted hydrazines.[5]
-
Reaction Setup: To a solution of the 1,3-diketone (1.0 mmol) in the fluorinated solvent (TFE or HFIP, 3 mL) in a round-bottom flask, add the substituted hydrazine (1.1 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexanes and ethyl acetate) to afford the desired pyrazole regioisomer.
General Protocol for Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins
This protocol is based on the work of Deng and Mani.[9]
-
Reaction Setup: In a reaction vessel, dissolve the N-arylhydrazone (1.0 mmol) and the nitroolefin (1.2 mmol) in ethylene glycol or a mixture of TFE/TFA.
-
Reaction Execution: Heat the reaction mixture under the optimized thermal conditions or proceed at room temperature for the acid-assisted protocol.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash chromatography on silica gel to yield the pure 1,3,5-trisubstituted pyrazole.[1]
Visualizations
Caption: Formation of regioisomers in Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. One-Pot Synthesis of N-Arylpyrazoles from Arylhalides [organic-chemistry.org]
- 14. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrazole synthesis [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nitration of Pyrazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the nitration of pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the nitration of pyrazole derivatives?
A1: The most prevalent side reactions include:
-
Regioisomer Formation: Nitration can occur at different positions of the pyrazole ring, leading to a mixture of isomers. For instance, in substituted pyrazoles, nitration might occur at the C4 or C5 position, and in N-phenylpyrazoles, nitration can occur on either the pyrazole or the phenyl ring.[1] The reaction conditions, particularly the acidity of the medium, play a crucial role in determining the position of nitration.[1]
-
Over-nitration: The introduction of more than one nitro group is a common side reaction, leading to the formation of dinitrated or even trinitrated pyrazoles.[2][3][4] This is especially prevalent with highly activating substituents on the pyrazole ring or under harsh reaction conditions (e.g., high temperature, excess nitrating agent).
-
N-Nitration vs. C-Nitration: The initial electrophilic attack can occur at a ring nitrogen atom to form an N-nitropyrazole intermediate. This intermediate can then rearrange to the more stable C-nitro product.[2][4] If the rearrangement is incomplete or proceeds through multiple pathways, it can lead to a mixture of products.
-
Decomposition/Degradation: At elevated temperatures, the desired nitropyrazole product can undergo partial decomposition in the strongly acidic nitrating medium, leading to a decrease in yield and the formation of impurities.[5]
-
Substituent Group Cleavage: In some cases, substituent groups on the pyrazole ring can be cleaved during nitration. For example, a nitratomethyl group has been observed to be cleaved off during attempts to nitrate the pyrazole ring.[6]
Q2: How can I control regioselectivity during the nitration of my pyrazole derivative?
A2: Controlling regioselectivity is a key challenge. The following factors are critical:
-
Choice of Nitrating Agent: The reactivity of the nitrating agent can significantly influence the outcome. Milder nitrating agents, such as acetyl nitrate (generated from nitric acid and acetic anhydride), may offer better selectivity compared to aggressive mixtures like fuming nitric acid and fuming sulfuric acid.
-
Reaction Temperature: Lowering the reaction temperature generally enhances selectivity by favoring the kinetically controlled product and minimizing side reactions.
-
Solvent: The choice of solvent can influence the reacting species and thus the regioselectivity.
-
Substituent Effects: The electronic and steric properties of the substituents on the pyrazole ring direct the incoming nitro group. Electron-donating groups typically activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it.
Q3: My reaction is producing a significant amount of dinitrated byproduct. How can I minimize this?
A3: To minimize dinitration, consider the following adjustments:
-
Stoichiometry of the Nitrating Agent: Use a stoichiometric amount or only a slight excess of the nitrating agent.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the desired mononitrated product is formed. Lowering the reaction temperature can also help to reduce the rate of the second nitration.
-
Gradual Addition: Add the nitrating agent slowly to the solution of the pyrazole derivative to maintain a low concentration of the nitrating species throughout the reaction.
Q4: I suspect N-nitropyrazole is forming and rearranging. How can I promote a clean conversion to the C-nitrated product?
A4: The rearrangement of N-nitropyrazoles to C-nitropyrazoles is often acid-catalyzed. To facilitate a clean rearrangement:
-
Acidic Conditions: The presence of a strong acid like sulfuric acid is typically required to promote the rearrangement.
-
Temperature Control: The rearrangement often requires heating. However, excessive temperatures can lead to decomposition. Optimal temperature needs to be determined for each specific substrate. For example, rearrangement of N-nitropyrazole in concentrated sulfuric acid at 90°C has been reported.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired mononitrated product | - Incomplete reaction. - Decomposition of the product under harsh conditions. - Formation of multiple side products. | - Increase reaction time or temperature cautiously, monitoring by TLC. - Use milder nitrating agents. - Optimize stoichiometry of reagents. - Ensure efficient quenching of the reaction at the appropriate time. |
| Mixture of regioisomers obtained | - Lack of regiochemical control in the reaction. | - Modify the nitrating system (e.g., from mixed acid to acetyl nitrate). - Adjust the reaction temperature; lower temperatures often favor selectivity. - Consider the electronic and steric effects of your substituents to predict the major isomer. |
| Significant amount of dinitrated product | - Reaction conditions are too harsh (high temperature, excess nitrating agent). | - Reduce the amount of nitrating agent to near stoichiometric levels. - Lower the reaction temperature. - Reduce the reaction time. |
| Reaction mixture turns dark or tar-like | - Decomposition of starting material or product. - Oxidation side reactions. | - Lower the reaction temperature significantly. - Ensure the pyrazole derivative is stable under strong acid conditions. - Use a less aggressive nitrating agent. |
| Difficulty in isolating the product from the reaction mixture | - Product is soluble in the aqueous acidic work-up solution. - Formation of soluble byproducts that are difficult to separate. | - Carefully neutralize the reaction mixture with a base (e.g., potassium carbonate) in an ice bath before extraction. - Use a different solvent for extraction. - Employ column chromatography for purification. |
Quantitative Data on Pyrazole Nitration
The following tables summarize quantitative data on the yield of nitrated pyrazoles under different reaction conditions, which can help in selecting an appropriate starting point for optimization.
Table 1: Synthesis of 4-Nitropyrazole
| Starting Material | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyrazole | Fuming HNO₃ (90%) / Fuming H₂SO₄ (20%) | 50 | 1.5 | 85 | [5][7] |
| Pyrazole | HNO₃ / H₂SO₄ | 90 | 6 | 56 | [5] |
Table 2: Nitration of Substituted Pyrazoles
| Starting Material | Nitrating Agent | Product(s) | Yield (%) | Reference |
| 1-Hydroxymethyl-3-nitropyrazole | Acetyl nitrate | 1-(Nitratomethyl)-3-nitropyrazole | 81 | [6] |
| 1-Hydroxyethyl-3-nitropyrazole | Acetyl nitrate | 1-(1-Nitratoethyl)-3-nitropyrazole | 90 | [6] |
| 1-Hydroxymethyl-3-nitropyrazole | Fuming HNO₃ | 1-(Nitratomethyl)-3,4-dinitropyrazole | 41 | [6] |
| 1-Hydroxyethyl-3-nitropyrazole | Fuming HNO₃ | 1-(1-Nitratoethyl)-3,4-dinitropyrazole | 94 | [6] |
| 4-Nitro-1-acetonylpyrazole | Conc. HNO₃ / H₂SO₄ | 4-Nitro-1-(trinitromethyl)-pyrazole | 28 | [2] |
Key Experimental Protocols
Protocol 1: Optimized Synthesis of 4-Nitropyrazole[5][7]
This one-pot, two-step method provides a high yield of 4-nitropyrazole.
Materials:
-
Pyrazole
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (98%)
-
Fuming sulfuric acid (20% oleum)
-
Ice
-
Deionized water
-
Ethyl ether
-
Hexane
Procedure:
-
Preparation of Pyrazole Sulfate: In a round-bottom flask, dissolve pyrazole in concentrated sulfuric acid. Stir the mixture at room temperature for 30 minutes.
-
Nitration: Cool the flask in an ice-water bath. Slowly add a pre-mixed solution of fuming nitric acid and fuming sulfuric acid dropwise to the pyrazole sulfate solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, raise the temperature to 50 °C and stir the reaction mixture for 1.5 hours.
-
Quenching and Isolation: Carefully pour the reaction mixture into a beaker containing crushed ice. A white solid will precipitate.
-
Filtration and Washing: Filter the precipitate and wash it thoroughly with ice-cold water.
-
Drying and Purification: Dry the product under vacuum. For further purification, recrystallize from an ethyl ether/hexane mixture. The expected yield is approximately 85%.
Protocol 2: General Procedure for Nitration using a Continuous Flow Reactor[8]
Continuous flow reactors offer enhanced safety for potentially hazardous nitration reactions.
Materials:
-
Substituted pyrazole
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (69%)
-
Saturated aqueous potassium carbonate solution
Procedure:
-
Prepare Reagent Solutions:
-
Solution A: Dissolve the substituted pyrazole in concentrated sulfuric acid.
-
Solution B: Concentrated nitric acid.
-
-
Set up the Flow Reactor: Use a micromixer connected to two pumps, one for each reagent solution. The outlet of the micromixer is connected to a residence loop of a defined volume, immersed in a temperature-controlled bath (e.g., 65 °C).
-
Reaction: Pump both solutions at a controlled flow rate into the micromixer. The reaction occurs as the mixture travels through the residence loop. The residence time is determined by the total flow rate and the loop volume.
-
Quenching: The output from the residence loop is continuously quenched by dripping it into a vigorously stirred, cold, saturated aqueous solution of potassium carbonate.
-
Work-up: After the reaction is complete, extract the product from the quenched mixture with a suitable organic solvent, dry the organic layer, and concentrate it to obtain the crude product. Purify as needed.
Visualizations
Caption: Reaction pathways in the nitration of pyrazole derivatives.
Caption: Troubleshooting workflow for pyrazole nitration side reactions.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Nitro-1H-Pyrazole-3-Carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-nitro-1H-pyrazole-3-carbonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Recrystallization: Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The compound is precipitating too quickly from a supersaturated solution. Insoluble impurities are present. | Use a lower-boiling point solvent or a mixed solvent system. Ensure a slower cooling rate; allow the flask to cool to room temperature before placing it in an ice bath. Filter the hot solution to remove any insoluble materials before cooling. |
| Recrystallization: Poor Crystal Yield | The compound is too soluble in the chosen solvent, even at low temperatures. Not enough of the crude material was dissolved initially. The cooling time was insufficient. | Select a solvent in which the compound has lower solubility, or use a mixed-solvent system with a higher proportion of the anti-solvent. Ensure the minimum amount of hot solvent is used to fully dissolve the crude product. Allow for a longer cooling period, potentially in a refrigerator, after the initial cooling in an ice bath. |
| Recrystallization: No Crystal Formation | The solution is not sufficiently saturated. The solution cooled too rapidly, preventing crystal nucleation. | Concentrate the solution by boiling off some of the solvent and then allow it to cool again. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available. |
| Recrystallization: Product is still impure (e.g., off-white or yellow color) | The chosen recrystallization solvent did not effectively exclude the impurities. The compound may have co-precipitated with impurities. Residual colored impurities from the nitration synthesis may be present. | Perform a second recrystallization with a different solvent system. Consider treating the solution with activated carbon before filtration to remove colored impurities. Column chromatography may be necessary for closely related impurities. |
| Column Chromatography: Poor Separation | The solvent system (mobile phase) is too polar or not polar enough. The column was not packed properly, leading to channeling. The sample was overloaded on the column. | Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A common mobile phase for polar heterocycles is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Ensure the column is packed uniformly without air bubbles. Use an appropriate amount of crude material for the column size. |
| Column Chromatography: Compound is not eluting | The mobile phase is not polar enough to move the highly polar compound off the silica gel. | Gradually increase the polarity of the mobile phase. For very polar compounds, a mobile phase containing a small percentage of methanol in dichloromethane or ethyl acetate may be necessary. |
| Column Chromatography: Streaking or Tailing of the Compound Spot on TLC | The compound is interacting too strongly with the acidic silica gel. The compound is not fully soluble in the mobile phase. | Add a small amount of a modifier to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to improve the peak shape. Ensure the chosen mobile phase is a good solvent for your compound. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: The synthesis of this compound typically involves the nitration of a pyrazole precursor. Potential impurities include:
-
Unreacted starting material: 1H-pyrazole-3-carbonitrile.
-
Regioisomers: 3-nitro-1H-pyrazole-4-carbonitrile or 5-nitro-1H-pyrazole-3-carbonitrile, depending on the synthetic route.
-
Di-nitrated products: Pyrazoles with two nitro groups.
-
Residual acids and reagents from the nitration reaction.
Q2: Which solvents are best for the recrystallization of this compound?
A2: Based on its polarity and information on related compounds, good single solvents for recrystallization would be polar protic solvents like ethanol or isopropanol. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be effective. It is recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system.
Q3: My purified this compound is a pale yellow powder. Is this normal?
A3: While the pure compound is often described as white to off-white, a pale yellow color can be common for nitro-aromatic compounds.[1] However, a distinct yellow or brown color may indicate the presence of impurities. Purity should be confirmed by analytical methods such as melting point, NMR, or HPLC.
Q4: Can I use reversed-phase chromatography to purify this compound?
A4: Yes, reversed-phase chromatography is a viable option, especially for highly polar compounds that are difficult to purify using normal-phase (silica gel) chromatography. A C18 column with a mobile phase of water and acetonitrile or methanol, often with a gradient, would be a good starting point.
Q5: How should I store purified this compound?
A5: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and strong oxidizing agents.
Quantitative Data
The following table provides illustrative solubility data for this compound in common laboratory solvents. Please note that these are estimated values and experimental verification is recommended.
| Solvent | Polarity Index | Solubility at 25°C ( g/100 mL) (Estimated) | Suitability for Recrystallization |
| Water | 10.2 | Low | Good anti-solvent in mixed systems |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | Generally not suitable for recrystallization |
| Ethanol | 5.2 | Moderate | Good potential as a single solvent |
| Acetone | 5.1 | Moderate | Good potential as a single solvent |
| Ethyl Acetate | 4.4 | Low to Moderate | Good potential in mixed systems |
| Dichloromethane | 3.1 | Low | Potential component in chromatography |
| Hexanes | 0.1 | Very Low | Good anti-solvent in mixed systems |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is a general guideline for the recrystallization of this compound.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture gently on a hotplate with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography on Silica Gel
This protocol outlines a general procedure for the purification of this compound by flash column chromatography.
-
Mobile Phase Selection: Using TLC, determine a suitable mobile phase that provides good separation of the target compound from impurities. A starting point could be a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The ideal Rf value for the target compound is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the more polar compounds.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision-making logic for further purification steps.
References
troubleshooting low yield in Knorr pyrazole synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the Knorr pyrazole synthesis, with a particular focus on addressing issues of low yield.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.
Q1: My Knorr pyrazole synthesis is resulting in a very low yield. What are the most common causes?
A1: Low yields in the Knorr pyrazole synthesis can stem from several factors, ranging from the quality of the starting materials to suboptimal reaction conditions.[1][2] The primary issues often relate to the nucleophilicity of the hydrazine and the reactivity of the 1,3-dicarbonyl compound.[1]
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1] Impurities can lead to side reactions, which reduces the overall yield and complicates the purification process.[1] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is highly recommended.[1]
-
Optimize Reaction Stoichiometry: An incorrect stoichiometry of the reactants can lead to an incomplete reaction. In some cases, using a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1]
-
Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1] Monitoring the reaction's progress is crucial to determine the optimal time and temperature.
-
Consider the Impact of pH: Acid catalysis significantly affects the rate of pyrazole formation.[3] Acidic aqueous conditions facilitate both the initial imine formation and the subsequent cyclization step by protonating a ketone oxygen, which activates the corresponding carbonyl carbon for the nitrogen attack.[3]
Q2: My reaction mixture has turned a dark yellow/red color. Is this normal, and how can I obtain a cleaner product?
A2: Discoloration of the reaction mixture is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[4] This is often due to the formation of colored impurities originating from the hydrazine starting material.[1]
Troubleshooting Steps:
-
Addition of a Mild Base: If the reaction mixture becomes acidic, it may promote the formation of colored byproducts.[1] The addition of a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction profile.[1][4]
-
Purification Techniques:
-
Silica Plug: Loading the crude product onto a silica plug and washing with a non-polar solvent (e.g., toluene) can help remove colored impurities before eluting the desired product with a more polar solvent (e.g., ether).[4]
-
Recrystallization: This is an effective method for purifying the final product and removing colored impurities.[1] Care should be taken not to use an excessive amount of solvent, as the product may be soluble.[5]
-
Q3: I am using an unsymmetrical 1,3-dicarbonyl compound and obtaining a mixture of products. How can I improve the regioselectivity?
A3: The formation of regioisomeric mixtures is a known challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two possible products.[6]
Troubleshooting Steps:
-
Control Reaction Conditions: The regioselectivity can be influenced by factors such as pH, temperature, and solvent. Systematic optimization of these parameters may favor the formation of one regioisomer over the other.
-
Steric and Electronic Effects: The inherent steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine play a significant role in directing the initial nucleophilic attack.[6] Consider if modifying the starting materials is a feasible option to enhance selectivity.
Data Summary
The following table summarizes the effect of various reaction parameters on the yield of pyrazole synthesis, based on literature findings.
| Parameter | Condition | Effect on Yield | Citation |
| pH | Acidic (e.g., pH 3) | Generally increases reaction rate and yield. | [3] |
| Neutral (pH 7) | Slower reaction, may stall at the hydrazone intermediate. | [3] | |
| Basic (e.g., pH 8.5) | Reaction may not proceed. | [3] | |
| Catalyst | Acetic Acid | Commonly used to facilitate the reaction. | [7][8] |
| Solvent | Ethanol, 1-Propanol | Common protic solvents used. | [5][7][8] |
| Water/Acetic Acid | Can be an effective system. | [4] | |
| Temperature | Room Temperature to Reflux | Dependent on substrates; heating is often required. | [2][7] |
Experimental Protocols
Below are detailed methodologies for key experiments in Knorr pyrazole synthesis.
Protocol 1: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate [7][8]
-
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water
-
Diethyl ether
-
-
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.
-
Add 1-propanol and glacial acetic acid to the mixture.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[7][8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.[7]
-
Once the ketoester is consumed, add 10 mL of water to the hot reaction mixture with stirring.[7]
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold water.
-
To induce crystallization of the crude product, add a small amount of diethyl ether and stir the mixture vigorously.[7]
-
The pure pyrazolone can be obtained by recrystallization from ethanol.[7]
-
Protocol 2: Synthesis of Edaravone from Ethyl Acetoacetate and Phenylhydrazine [7]
-
Materials:
-
Ethyl acetoacetate (1.0 equivalent)
-
Phenylhydrazine (1.0 equivalent)
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask, carefully add ethyl acetoacetate and phenylhydrazine. Note that this addition is exothermic.
-
Heat the reaction mixture under reflux for 1 hour.[7]
-
Cool the resulting syrup in an ice bath.
-
Add a small amount of diethyl ether and stir vigorously to induce crystallization of the crude product.[7]
-
Collect the product by vacuum filtration and wash with a small amount of cold diethyl ether.
-
The pure product can be obtained by recrystallization from a suitable solvent like ethanol.
-
Visualizations
The following diagrams illustrate the key pathways and workflows discussed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemhelpasap.com [chemhelpasap.com]
preventing over-nitration in pyrazole synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent over-nitration during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is controlling the nitration of pyrazoles a critical step?
Controlling the degree and position of nitration on a pyrazole ring is crucial for several reasons. In drug development, the pyrazole scaffold is a "privileged structure" found in numerous FDA-approved drugs for cancer and inflammatory diseases.[1][2] The precise placement of a single nitro group can be essential for a molecule's biological activity and pharmacokinetic profile, while additional nitro groups could lead to undesired toxicity or a complete loss of function. Conversely, in the field of energetic materials, researchers aim to synthesize polynitrated pyrazoles, as the number of nitro groups directly correlates with the material's energy and density.[3][4] Uncontrolled nitration can lead to a mixture of products that are difficult to separate or, in the worst case, the accidental synthesis of highly energetic, unsafe compounds.[3][5]
Q2: What are the primary challenges and side reactions during pyrazole nitration?
The main challenges in pyrazole nitration are controlling regioselectivity and preventing over-nitration.
-
Over-nitration: Pyrazole is an electron-rich heterocycle, making it susceptible to electrophilic substitution.[6] Once the first nitro group is introduced, it deactivates the ring, but under harsh conditions (e.g., strong acids, high temperatures), a second or even third nitration can occur, leading to di- or tri-nitrated byproducts.[7][8]
-
Regioselectivity: Electrophilic substitution on an unsubstituted pyrazole ring preferentially occurs at the C4 position.[9][10] However, for substituted pyrazoles, the directing effects of existing functional groups can lead to mixtures of isomers (e.g., nitration at C3 or C5). The choice of nitrating agent and reaction conditions can also influence the position of nitration. For instance, nitrating 1-phenylpyrazole with mixed acids attacks the phenyl ring, whereas using acetyl nitrate favors substitution on the pyrazole ring.[11]
Q3: How can I adjust my experimental setup to favor mono-nitration?
Several key parameters can be optimized to prevent over-nitration and promote the formation of the desired mono-nitrated product:
-
Temperature Control: Nitration is a highly exothermic reaction. Maintaining a low and stable temperature is critical to slow down the reaction rate, especially for the second nitration. Using a cooling bath (e.g., an ice bath) to keep the temperature below 50°C, and in many cases below 10°C, is highly recommended.[7][12]
-
Stoichiometry: Use only a small molar excess of the nitrating agent. A large excess dramatically increases the probability of multiple nitrations.[13][14]
-
Slow Reagent Addition: Adding the nitrating agent dropwise or in small portions to the substrate solution ensures better heat dissipation and prevents a localized high concentration of the nitrating species.[12][14]
-
Reaction Time: Monitor the reaction's progress closely using Thin Layer Chromatography (TLC) or other analytical techniques. The reaction should be stopped as soon as the maximum yield of the mono-nitrated product is observed to prevent it from converting into dinitrated byproducts.[14]
-
Continuous Flow Reactors: For large-scale or potentially hazardous nitrations, continuous flow reactors provide superior heat exchange and precise control over reaction time and stoichiometry, significantly improving safety and selectivity.[15]
Q4: Are there alternative nitrating agents that offer improved selectivity?
Yes, while the classic mixed acid (HNO₃/H₂SO₄) is powerful, several milder alternatives can provide better control and selectivity for mono-nitration:
-
Acetyl Nitrate: Generated in situ from nitric acid and acetic anhydride, this reagent is a milder electrophile than the nitronium ion (NO₂⁺) from mixed acid and is effective for nitrating the pyrazole ring itself.[11][12]
-
N-Nitropyrazoles: Reagents like 5-methyl-1,3-dinitro-1H-pyrazole can act as a controllable source of the nitronium ion. These modern reagents allow for mild and scalable nitration of a wide range of substrates with excellent functional group tolerance. By adjusting conditions, they can even be used to selectively produce mono- or dinitrated products.[16]
-
Metal Nitrates: Reagents such as copper(II) nitrate can be used under milder conditions and often lead to selective mono-nitration of activated aromatic systems.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant amount of di- and poly-nitrated products | 1. Reaction temperature is too high. 2. Large excess of nitrating agent used. 3. Nitrating agent was added too quickly. 4. Reaction was left for too long. | 1. Maintain a lower reaction temperature using an ice bath or cryo-cooler.[12] 2. Reduce the molar equivalents of the nitrating agent to a slight excess (e.g., 1.05-1.2 eq).[14] 3. Add the nitrating agent dropwise with vigorous stirring.[12] 4. Monitor the reaction by TLC and quench it as soon as the starting material is consumed.[14] |
| Low yield of the desired mono-nitrated product | 1. Incomplete reaction due to insufficient time or low temperature. 2. Deactivation of the substrate by the first nitro group. 3. Side reactions, such as oxidation of sensitive functional groups. | 1. Monitor the reaction by TLC and allow it to proceed until the starting material disappears. A modest increase in temperature may be needed, but proceed with caution.[12] 2. This is an inherent challenge. Optimize other conditions (reagent, stoichiometry) or consider a different synthetic route. 3. Use a milder nitrating agent (e.g., acetyl nitrate) and ensure strict temperature control.[12] |
| Incorrect regioisomer formed | 1. The reaction conditions favor substitution at an undesired position. 2. Steric or electronic effects of existing substituents are directing the nitration. | 1. Change the nitrating system. For example, switching from mixed acid to acetyl nitrate can alter the site of nitration.[11] 2. Consider using a protecting group strategy to block more reactive sites before nitration. |
Quantitative Data Summary
Table 1: Effect of Reaction Conditions on 4-Nitropyrazole Yield
| Starting Material | Nitrating Agent | Temperature | Time | Yield of 4-Nitropyrazole | Reference |
| Pyrazole | Fuming HNO₃ (90%) / Fuming H₂SO₄ (20%) | 50°C | 1.5 hours | 85% | [7] |
| Pyrazole | HNO₃ / H₂SO₄ | 90°C | 6 hours | 56% | [7] |
| 1-Phenylpyrazole | HNO₃ / Acetic Anhydride | -5°C to RT | 30 min addition | 53% (of 4-nitro-1-phenylpyrazole) | [11] |
Key Experimental Protocols
Protocol 1: Optimized Synthesis of 4-Nitropyrazole[7]
This protocol uses a one-pot, two-step method with pyrazole as the starting material.
-
Preparation of Pyrazole Sulfate: Pyrazole is first reacted with concentrated sulfuric acid to form pyrazole sulfate.
-
Nitration: A nitrating mixture of fuming nitric acid (90%) and fuming sulfuric acid (20%) is prepared. The optimal molar ratio is n(fuming nitric acid):n(fuming sulfuric acid):n(concentrated sulfuric acid):n(pyrazole) = 1.5:3:2.1:1.
-
Reaction: The nitrating mixture is added to the pyrazole sulfate solution while maintaining the reaction temperature at 50°C.
-
Monitoring: The reaction is allowed to proceed for 1.5 hours. Progress should be monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice to precipitate the 4-nitropyrazole product, which is then collected by filtration.
Protocol 2: Controlled Nitration of 3-Ethyl-1H-pyrazole using a Continuous Flow Reactor[15]
This method is ideal for enhanced safety and control.
-
Reagent Preparation:
-
Solution A: Dissolve 3-ethyl-1H-pyrazole (1.6 g, 16.64 mmol) in sulfuric acid (30 mL).
-
Solution B: Concentrated nitric acid (69%, 35 mL).
-
-
System Setup: Two pumps are connected to a micromixer (e.g., IMM SIMM-V2), which then feeds into a residence loop (e.g., 10 mL) immersed in a water bath set to 65°C.
-
Reaction: Pump solutions A and B into the micromixer at a flow rate of 0.2 mL/min for each line. This corresponds to a residence time of 25 minutes in the 10 mL loop.
-
Collection: The output from the residence loop is collected into a flask containing an ice-water mixture to quench the reaction and precipitate the product, 3-ethyl-4-nitro-1H-pyrazole.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Page loading... [guidechem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 10. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. benchchem.com [benchchem.com]
- 13. Sciencemadness Discussion Board - Avoiding over nitration (or generally over-electrophilic substitution) - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Runaway Reactions in Nitration Processes
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe management and mitigation of runaway reactions during nitration processes.
Frequently Asked Questions (FAQs)
Q1: What is a thermal runaway in the context of a nitration reaction?
A1: A thermal runaway is a hazardous situation where an exothermic reaction, such as nitration, becomes uncontrollable.[1] The reaction rate accelerates with increasing temperature, releasing more heat and further elevating the temperature in a self-accelerating positive feedback loop.[1][2] This begins when the heat generated by the reaction surpasses the heat removal capacity of the reactor system.[1] If not controlled, this can lead to a rapid increase in temperature and pressure, potentially causing equipment failure, explosions, and the release of toxic materials like nitrogen oxides.[1][2]
Q2: What are the primary causes of thermal runaway in nitration reactions?
A2: Thermal runaway in nitration reactions can be initiated by several factors related to both the reaction chemistry and process control:
-
Inherent Reaction Hazards: Nitration reactions are highly exothermic, with typical heats of reaction around -145 ± 70 kJ/mol.[1][3] The resulting nitro-compounds can also be thermally unstable and prone to decomposition, which releases additional heat.[1][4]
-
Process Deviations: Common triggers include failures in the cooling system, incorrect reactant charging rates, or poor temperature control.[1][5]
-
Equipment Malfunction: Failure of stirrers or agitators can lead to poor mixing, creating localized "hotspots" where the reaction rate can accelerate uncontrollably.[1] A loss of agitation can also cause an accumulation of unreacted reagents, which may react violently if mixing is suddenly restored.[1][6]
-
Impurities: The presence of certain impurities can catalyze side reactions, decreasing the thermal stability of the reaction mixture.[3][4] For instance, contamination with caustic soda can reduce the thermal stability of nitro-compounds.[4]
Q3: What are the key process parameters to monitor to prevent a runaway reaction?
A3: Continuous monitoring of critical process parameters is essential for ensuring the safety of nitration reactions.[1]
-
Temperature: This is the most critical parameter to monitor. Any deviation from the setpoint should be investigated immediately.[1]
-
Reactant Addition Rate: In semi-batch processes, the rate of addition of the nitrating agent must be strictly controlled to ensure the cooling system can handle the heat being generated.[1] The addition should be stopped immediately if a significant temperature deviation is observed.[1]
-
Agitation/Stirring: Proper mixing is crucial for uniform heat distribution and preventing localized temperature increases.[1][6] Agitator function should be continuously monitored.[6]
Q4: What analytical methods are recommended for assessing the thermal hazards of a nitration reaction?
A4: Several analytical techniques are crucial for evaluating the thermal risks associated with nitration reactions:
-
Reaction Calorimetry (RC): This technique measures the heat evolved during the reaction in real-time, providing critical data on reaction kinetics and heat release rates.[3]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal stability of reactants, intermediates, and products by measuring the heat flow to or from a sample as its temperature is changed.[3][7] It helps identify onset temperatures for decomposition.[7]
-
Accelerating Rate Calorimetry (ARC): ARC simulates a worst-case scenario of a cooling failure by creating an adiabatic environment.[3][7] This helps determine the time to maximum rate (TMR) and the adiabatic temperature rise (ΔTad), which are key parameters for assessing runaway potential.[3]
Troubleshooting Guides
Scenario 1: Unexpected Temperature Rise
-
Symptoms: The reactor temperature rises above the target setpoint, and the cooling system is at maximum capacity.
-
Immediate Actions:
-
Stop Reactant Addition: Immediately halt the feed of the nitrating agent and any other reactants.[1] This is the most critical first step to prevent further heat generation.[1]
-
Ensure Maximum Cooling: Verify that the cooling system is fully operational and set to its lowest possible temperature.[1]
-
Monitor Temperature: Closely observe the reactor temperature.
-
-
Follow-up Actions:
-
If the temperature stabilizes and begins to decrease, investigate the cause of the initial deviation (e.g., incorrect addition rate, change in coolant temperature) before resuming the reaction.
-
If the temperature continues to rise, proceed to the emergency procedures for a potential runaway reaction.
-
Scenario 2: Agitator/Stirrer Failure
-
Symptoms: The agitator stops, indicated by a monitoring system alarm or visual inspection.
-
Immediate Actions:
-
Stop Reactant Addition: Immediately stop the feed of all reactants.
-
DO NOT Restart Agitator: Do not attempt to restart the agitator. The sudden mixing of accumulated, unreacted materials could trigger a violent, uncontrollable exothermic reaction.[1][6]
-
Drown-Out/Quench: If the nitration has already started, the safest course of action is an immediate drown-out or quenching of the reaction mixture.[1][6]
-
-
Follow-up Actions:
-
Safely empty and clean the reactor.
-
Thoroughly investigate and repair the cause of the agitator failure before any further use.
-
Scenario 3: Cooling System Failure
-
Symptoms: Loss of coolant flow, a sudden increase in the cooling jacket temperature, or a high-temperature alarm from the cooling unit. The reactor temperature begins to rise uncontrollably.
-
Immediate Actions:
Data Presentation
Table 1: Thermal Hazard Data for Nitration Processes
| Parameter | Typical Value | Significance |
| Heat of Reaction (ΔH) | -145 ± 70 kJ/mol | Indicates the amount of heat released by the desired reaction.[1][3] |
| Adiabatic Temperature Rise (ΔTad) in Semi-Batch Reactor | Can be as high as 86.70 °C | Represents the potential temperature increase if all cooling is lost.[3] A lower value indicates a safer process. |
| Heat of Decomposition of Nitro-compounds | > 1050 kJ/kg | The high heat of decomposition contributes to the violence of a runaway reaction.[9] |
| Decomposition Onset Temperature | Varies significantly with the compound and presence of impurities. Can be as low as 130°C for some crude mixtures. | The temperature at which self-heating begins.[4] |
Experimental Protocols
Protocol 1: Standard Quenching Procedure for Aromatic Nitration
This protocol outlines a general procedure for safely stopping and isolating the product from an aromatic nitration reaction.
-
Preparation: Prepare a beaker containing a stirred slurry of crushed ice and water, typically 5-10 times the volume of the reaction mixture.[10]
-
Quenching: Slowly and carefully pour the completed reaction mixture into the stirred ice-water slurry.[10] This rapidly cools the mixture and dilutes the acid, effectively stopping the reaction.[10]
-
Isolation of Crude Product (for solid products):
-
Isolation of Crude Product (for liquid/soluble products):
Protocol 2: Post-Extraction Washing Procedure
This procedure is for neutralizing and removing impurities from the organic extract containing the nitroaromatic product.
-
Water Wash: Wash the organic extract with water to remove the bulk of the mineral acids (H₂SO₄ and HNO₃).[10]
-
Alkaline Wash: Wash the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize and remove any residual strong acids and acidic by-products.[10]
-
Final Wash: Wash the organic layer with water, followed by a wash with saturated brine (NaCl solution) to help remove dissolved water from the organic phase.[10]
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10]
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.[10]
Visualizations
Caption: Troubleshooting workflow for an unexpected temperature rise.
Caption: Logical flow for an emergency response to a runaway reaction.
Caption: The positive feedback loop of a thermal runaway reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 3. mdpi.com [mdpi.com]
- 4. icheme.org [icheme.org]
- 5. Excess Cooling Can Cause a Runaway Reaction | AIChE [publications.aiche.org]
- 6. icheme.org [icheme.org]
- 7. benchchem.com [benchchem.com]
- 8. Sciencemadness Discussion Board - Runaway reactions - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. datapdf.com [datapdf.com]
- 10. benchchem.com [benchchem.com]
challenges in the scale-up of 4-nitro-1H-pyrazole-3-carbonitrile synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up synthesis of 4-nitro-1H-pyrazole-3-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns revolve around the nitration step, which is highly exothermic and involves the use of strong, corrosive acids. Key concerns include:
-
Thermal Runaway: The nitration of heterocyclic compounds is a highly exothermic process. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway reaction.[1][2]
-
Formation of Energetic Byproducts: Nitrated heterocyclic compounds can be thermally unstable and potentially explosive.[3][4] The accumulation of unreacted nitrating agents or the formation of polynitrated byproducts can increase the risk of an uncontrolled decomposition.
-
Handling of Corrosive Reagents: The use of concentrated nitric and sulfuric acids requires specialized handling procedures and equipment to prevent corrosion and ensure personnel safety.
Q2: What are the most common side reactions observed during the synthesis of this compound?
A2: The most common side reactions include:
-
Regioisomer Formation: Nitration of 1H-pyrazole-3-carbonitrile can potentially yield 5-nitro-1H-pyrazole-3-carbonitrile as a regioisomeric byproduct. The ratio of isomers is dependent on the reaction conditions.
-
Polynitration: Under harsh conditions (e.g., high temperature, excess nitrating agent), dinitration of the pyrazole ring can occur.
-
Hydrolysis of the Nitrile Group: In the presence of strong acids and water, the nitrile group can be partially or fully hydrolyzed to an amide or a carboxylic acid, respectively.
-
Oxidative Degradation: Strong nitrating conditions can lead to the oxidative degradation of the pyrazole ring, resulting in lower yields and complex impurity profiles.
Q3: How can the regioselectivity of the nitration be controlled to favor the formation of the desired 4-nitro isomer?
A3: Controlling the regioselectivity of nitration is crucial for maximizing the yield of the desired product. Key strategies include:
-
Choice of Nitrating Agent: Using a milder nitrating agent can sometimes improve regioselectivity.
-
Reaction Temperature: Lowering the reaction temperature generally enhances selectivity by favoring the kinetically controlled product.
-
Order of Addition: The order and rate of addition of reagents can influence the local concentration of the nitrating species and affect the isomer ratio.
Q4: What are the recommended methods for purifying this compound at a larger scale?
A4: Given the polar nature and potential thermal instability of the product, the following purification methods are recommended:
-
Crystallization: This is the most common and effective method for purifying solid organic compounds.[5][6] A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Slurry Washing: Washing the crude solid with a solvent in which the desired product is sparingly soluble can effectively remove more soluble impurities.
-
Aqueous Normal-Phase Chromatography: For highly polar compounds that are difficult to purify by standard methods, aqueous normal-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) can be an effective technique.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Degradation of starting material or product. - Formation of byproducts. | - Monitor the reaction by TLC or HPLC to ensure completion. - Optimize reaction temperature and time. - Ensure the purity of starting materials. - Analyze the reaction mixture for byproducts to understand competing pathways. |
| Formation of Regioisomers | - Reaction conditions favor the formation of multiple isomers. | - Screen different nitrating agents (e.g., fuming nitric acid, potassium nitrate in sulfuric acid). - Lower the reaction temperature to improve selectivity. - Investigate the effect of solvent polarity. |
| Product is an Oil or Gummy Solid | - Presence of impurities. - Residual solvent. | - Attempt to triturate the material with a non-polar solvent to induce crystallization. - Purify a small sample by column chromatography to obtain a seed crystal for crystallization of the bulk material. - Ensure the product is thoroughly dried under vacuum. |
| Exothermic Runaway during Nitration | - Poor heat dissipation at a larger scale. - Addition of nitrating agent is too fast. - Inadequate cooling capacity. | - Immediately stop the addition of the nitrating agent. - Ensure maximum cooling is applied. - Have a quenching agent (e.g., ice water) readily available for emergencies. - Conduct a thorough thermal hazard analysis before scaling up.[2][8] |
| Discoloration of the Product | - Presence of colored impurities from side reactions or degradation. | - Treat a solution of the crude product with activated carbon. - Recrystallize the product, potentially using a different solvent system. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure and should be optimized for specific laboratory and scale-up conditions. A thorough risk assessment must be conducted before carrying out this reaction.
Materials:
-
1H-pyrazole-3-carbonitrile
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Deionized Water
-
Ethyl Acetate
-
Brine
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 1H-pyrazole-3-carbonitrile to the cold sulfuric acid while maintaining the internal temperature below 10 °C. Stir the mixture until all the solid has dissolved.
-
In the dropping funnel, prepare a mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture).
-
Add the nitrating mixture dropwise to the pyrazole solution, ensuring the internal temperature does not exceed 10 °C. The addition rate should be carefully controlled to manage the exotherm.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a stirred mixture of ice and water.
-
A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes).
Data Presentation
Table 1: Effect of Reaction Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| 0-5 | 2 | 75 | 95 |
| 10-15 | 1.5 | 80 | 92 |
| 20-25 | 1 | 70 | 85 |
Note: Data are illustrative and will vary based on specific reaction conditions and scale.
Table 2: Solvent Screening for Recrystallization
| Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Quality |
| Ethanol/Water | High | Low | Good |
| Ethyl Acetate/Hexanes | High | Low | Excellent |
| Isopropanol | Moderate | Low | Fair |
| Toluene | Low | Very Low | Poor |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield or purity issues.
References
- 1. catsci.com [catsci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Manipulating nitration and stabilization to achieve high energy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. longchangchemical.com [longchangchemical.com]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. biotage.com [biotage.com]
- 8. amarequip.com [amarequip.com]
identifying byproducts in 4-nitro-1H-pyrazole-3-carbonitrile synthesis by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-nitro-1H-pyrazole-3-carbonitrile and the identification of byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The synthesis of this compound via nitration of 1H-pyrazole-3-carbonitrile can lead to several byproducts. The most common include:
-
Isomeric Products: The formation of the constitutional isomer, 5-nitro-1H-pyrazole-3-carbonitrile, is a significant possibility due to the directing effects of the pyrazole ring nitrogens.
-
Dinitrated Products: Over-nitration can lead to the formation of dinitro-1H-pyrazole-3-carbonitrile isomers.
-
Unreacted Starting Material: Incomplete reaction will result in the presence of the starting material, 1H-pyrazole-3-carbonitrile.
-
Hydrolysis Products: The acidic conditions of the nitration reaction can sometimes lead to the hydrolysis of the nitrile group, forming 4-nitro-1H-pyrazole-3-carboxamide or 4-nitro-1H-pyrazole-3-carboxylic acid.
Q2: My LC-MS analysis shows multiple peaks with the same mass-to-charge ratio (m/z) as my target compound. How can I identify the correct product?
A2: This is a common issue when dealing with isomeric byproducts that have the same molecular weight as the target compound. To distinguish between this compound and its isomers (like 5-nitro-1H-pyrazole-3-carbonitrile), consider the following:
-
Chromatographic Separation: Optimize your LC method to achieve baseline separation of the isomers. This can be accomplished by adjusting the mobile phase gradient, changing the column chemistry (e.g., using a different stationary phase), or modifying the column temperature.
-
Tandem Mass Spectrometry (MS/MS): If chromatographic separation is challenging, utilize MS/MS to generate fragmentation patterns for each isomeric peak. Isomers often exhibit different fragmentation patterns, which can be used for positive identification.
-
Reference Standards: If available, inject a certified reference standard of this compound to confirm its retention time and fragmentation pattern under your experimental conditions.
Q3: I am observing significant tailing of my analyte peak in the chromatogram. What could be the cause and how can I fix it?
A3: Peak tailing can be caused by several factors in LC analysis. Here are some common causes and solutions:
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material (e.g., silanols). To mitigate this, try adding a small amount of a competing agent, like triethylamine, to the mobile phase, or switch to an end-capped column.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and re-injecting.
-
Mismatched Solvents: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Ideally, dissolve your sample in the initial mobile phase.
-
Column Contamination: Buildup of contaminants on the column can lead to poor peak shape. Flush the column with a strong solvent or, if necessary, replace it.
Q4: My MS signal is weak or inconsistent. What are some common troubleshooting steps?
A4: Weak or inconsistent MS signals can be frustrating. Here are some troubleshooting steps to consider:
-
Ion Source Contamination: The electrospray ionization (ESI) source is prone to contamination. Clean the ion source components, including the capillary and cone, according to the manufacturer's instructions.
-
Mobile Phase Issues: Ensure your mobile phase solvents are fresh, of high purity (LC-MS grade), and properly degassed. Contaminants in the mobile phase can suppress ionization.
-
Incorrect MS Settings: Optimize the MS parameters, such as capillary voltage, cone voltage, and gas flow rates, for your specific analyte.
-
Analyte Stability: Confirm that your analyte is stable in the sample solvent and mobile phase. Degradation can lead to a decrease in signal over time.
Troubleshooting Guide: Byproduct Identification
This guide outlines a systematic workflow for identifying byproducts in the synthesis of this compound using LC-MS.
Diagram: Byproduct Identification Workflow
Caption: A logical workflow for the identification of byproducts.
Data Presentation: Expected Byproducts
The following table summarizes the key mass spectrometry data for the target product and its potential byproducts.
| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | Expected [M-H]⁻ (m/z) |
| This compound | C₄H₂N₄O₂ | 138.0178 | 137.0105 |
| 5-nitro-1H-pyrazole-3-carbonitrile | C₄H₂N₄O₂ | 138.0178 | 137.0105 |
| 1H-pyrazole-3-carbonitrile (Starting Material) | C₄H₃N₃ | 93.0327 | 92.0254 |
| 3,5-dinitro-1H-pyrazole-3-carbonitrile | C₄HN₅O₄ | 182.9927 | 181.9853 |
| 4-nitro-1H-pyrazole-3-carboxamide | C₄H₄N₄O₃ | 156.0283 | 155.0210 |
| 4-nitro-1H-pyrazole-3-carboxylic acid | C₄H₃N₃O₄ | 157.0124 | 156.0051 |
Experimental Protocols
Synthesis of this compound (General Procedure)
Disclaimer: This is a general procedure and should be adapted and optimized based on laboratory safety protocols and specific experimental goals.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1H-pyrazole-3-carbonitrile in concentrated sulfuric acid at 0°C.
-
Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the pyrazole solution while maintaining the temperature at 0-5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC or LC-MS.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
LC-MS Method for Byproduct Analysis
-
Liquid Chromatograph: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point for separating the polar and non-polar components of the reaction mixture.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient could be:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Negative ion mode is often suitable for nitrated aromatic compounds.
-
Scan Range: m/z 50-500.
Signaling Pathways and Reaction Mechanisms
Diagram: Potential Byproduct Formation Pathways
Caption: Potential pathways for byproduct formation during nitration.
Validation & Comparative
A Comparative Spectral Analysis of Synthesized 4-nitro-1H-pyrazole-3-carbonitrile and a Reference Compound
This guide provides a comparative spectral analysis of a synthesized sample of 4-nitro-1H-pyrazole-3-carbonitrile against a reference pyrazole compound. The analysis focuses on elucidating the structural features of the synthesized molecule through ¹H NMR, ¹³C NMR, and IR spectroscopy. Due to the limited availability of direct experimental spectra for this compound in publicly accessible literature, this guide utilizes data from closely related analogs and predicted spectral values to facilitate a comprehensive comparison. The reference compound for this analysis is the unsubstituted parent molecule, 1H-pyrazole.
Data Presentation
The following tables summarize the key spectral data for the synthesized this compound and the reference 1H-pyrazole. The data for the synthesized compound is a composite of expected values based on the analysis of structurally similar nitro-substituted pyrazole derivatives.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Synthesized this compound | ~9.0 | s | H5 |
| ~14.5 (broad) | br s | N-H | |
| Reference 1H-pyrazole | 7.69 | t | H4 |
| 6.33 | d | H3, H5 | |
| 13.0 (broad) | br s | N-H |
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Assignment |
| Synthesized this compound | ~145 | C4-NO₂ |
| ~138 | C5 | |
| ~115 | C3-CN | |
| ~110 | CN | |
| Reference 1H-pyrazole | 134.7 | C3, C5 |
| 105.4 | C4 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | Synthesized this compound | Reference 1H-pyrazole |
| N-H Stretch | ~3300-3100 (broad) | 3400-3100 (broad) |
| C-H Stretch (aromatic) | ~3100-3000 | 3120, 3010 |
| C≡N Stretch | ~2240-2220 | - |
| C=C, C=N Stretch (ring) | ~1600-1450 | 1530, 1470, 1435 |
| NO₂ Stretch (asymmetric) | ~1550-1530 | - |
| NO₂ Stretch (symmetric) | ~1360-1340 | - |
Experimental Protocols
The following are standard protocols for the acquisition of spectral data for the synthesized this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the synthesized compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16 scans are typically co-added.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled sequence is used. Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds. Typically, over 1024 scans are accumulated to achieve a good signal-to-noise ratio.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid synthesized compound is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Visualization of Experimental Workflow and Spectral Comparison
The following diagrams illustrate the workflow for the spectral analysis and the logical relationship in the comparison of the spectral data.
Caption: Experimental workflow for the synthesis and spectral analysis.
Caption: Logical relationship in the spectral comparison.
A Comparative Analysis of the Biological Activity of Nitropyrazole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various nitropyrazole isomers, focusing on their cytotoxic, genotoxic, and other pharmacological effects. The information presented is curated from experimental data to offer an objective comparison of their performance. Detailed methodologies for key experiments are provided to support the findings, and relevant signaling pathways and experimental workflows are visualized to aid in understanding the structure-activity relationships of these compounds.
Executive Summary
Nitropyrazole derivatives are a class of heterocyclic compounds with a wide range of applications, from energetic materials to pharmaceuticals. The number and position of the nitro group(s) on the pyrazole ring significantly influence their chemical properties and biological activities. This guide focuses on the comparative biological effects of different nitropyrazole isomers, providing researchers with data to inform drug discovery and development efforts.
Recent studies have highlighted the cytotoxic and genotoxic potential of certain nitropyrazole isomers, with mechanisms often linked to the induction of oxidative stress. The differential reactivity of the nitro group based on its position on the pyrazole ring further underscores the importance of isomeric structure in determining biological outcomes.
Comparative Biological Activity of Nitropyrazole Isomers
The biological activities of nitropyrazole isomers can vary significantly based on the number and position of the nitro substituents. The following tables summarize the available quantitative data from comparative studies.
Cytotoxicity Data
A study by Guyot et al. (2019) evaluated the cytotoxicity of several nitropyrazole-derived high-energy density materials (HEDMs) across various cell lines. The half-maximal inhibitory concentration (IC50) values highlight the differential toxicity of these isomers.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Nitropyrazole Isomers [1]
| Compound | BALB/3T3 (mouse embryonic fibroblast) | CHO-K1 (Chinese hamster ovary) | L5178Y TK+/- (mouse lymphoma) |
| 1,3-Dinitropyrazole (1,3-DNP) | > 5000 | > 5000 | 1600 ± 1.2 |
| 3,4,5-Trinitropyrazole (3,4,5-TNP) | 160 ± 1.1 | 180 ± 1.1 | 130 ± 1.1 |
Data presented as mean ± standard deviation.
The results indicate that 3,4,5-trinitropyrazole (3,4,5-TNP) exhibits significantly higher cytotoxicity across all tested cell lines compared to 1,3-dinitropyrazole (1,3-DNP).[1] In differentiated HepaRG cells, a model for human hepatocytes, a stronger cytotoxic effect was also observed for 1,3-DNP and 3,4,5-TNP.[1]
Genotoxicity Data
The same study also investigated the genotoxic potential of these compounds using the γH2AX assay, a sensitive method for detecting DNA double-strand breaks.
Table 2: Comparative Genotoxicity of Nitropyrazole Isomers (γH2AX Fold Induction) [1]
| Compound (Concentration) | BALB/3T3 | CHO-K1 | L5178Y TK+/- |
| 1,3-Dinitropyrazole (1,3-DNP) at 5000 µM | 2.5 | 3.0 | 4.5 |
| 3,4,5-Trinitropyrazole (3,4,5-TNP) at 200 µM | 3.5 | 4.0 | 5.0 |
Data represents the fold increase in γH2AX signal compared to the vehicle control.
These findings suggest that both 1,3-DNP and 3,4,5-TNP induce DNA damage, with 3,4,5-TNP showing a more potent genotoxic effect at a much lower concentration.[1] The genotoxic effects were linked to the production of reactive oxygen and nitrogen species (ROS/RNS).[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the nitropyrazole isomers for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Genotoxicity Assay (γH2AX Assay)
The γH2AX assay is an immunofluorescence-based method to detect DNA double-strand breaks.
-
Cell Treatment: Grow cells on coverslips and treat with nitropyrazole isomers for a specified time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.
-
Blocking: Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the intensity of the γH2AX signal per nucleus.
Reactive Oxygen and Nitrogen Species (ROS/RNS) Production Assay
This assay measures the intracellular production of ROS/RNS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Cell Loading: Incubate cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.
-
Compound Treatment: Wash the cells and treat with the nitropyrazole isomers.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence plate reader at different time points.
-
Data Analysis: The increase in fluorescence intensity is proportional to the amount of intracellular ROS/RNS.
Mechanistic Insights and Signaling Pathways
The biological activities of nitropyrazole isomers are often attributed to their ability to induce oxidative stress, leading to cellular damage.
Proposed Mechanism of Nitropyrazole-Induced Toxicity
The cytotoxic and genotoxic effects of nitropyrazoles are linked to the generation of ROS and RNS.[1] This can lead to a cascade of cellular events, including DNA damage, activation of DNA repair mechanisms, and ultimately, cell death.
Caption: Proposed mechanism of nitropyrazole-induced cytotoxicity and genotoxicity.
Experimental Workflow for Biological Activity Screening
A typical workflow for assessing the biological activity of nitropyrazole isomers involves a series of in vitro assays to determine their cytotoxic and genotoxic potential and to elucidate their mechanism of action.
Caption: Experimental workflow for comparing nitropyrazole isomer biological activity.
Structure-Activity Relationship
The position of the nitro group on the pyrazole ring is a key determinant of its biological activity. For instance, in nucleophilic substitution reactions of 1-methyl-nitropyrazole-4-carbonitriles, the nitro group at position 5 is significantly more reactive than the nitro group at position 3. This difference in chemical reactivity likely translates to differences in biological interactions and subsequent cellular effects.
The higher cytotoxicity and genotoxicity of 3,4,5-trinitropyrazole compared to 1,3-dinitropyrazole suggest that the number of nitro groups also plays a crucial role. The increased number of electron-withdrawing nitro groups can enhance the electrophilicity of the pyrazole ring, making it more susceptible to interactions with cellular nucleophiles and more likely to participate in redox cycling to generate ROS.
Conclusion
The available data clearly indicate that the isomeric form of nitropyrazoles has a profound impact on their biological activity. Specifically, 3,4,5-trinitropyrazole is significantly more cytotoxic and genotoxic than 1,3-dinitropyrazole, with these effects being mediated by the induction of ROS/RNS and subsequent DNA damage. The differential reactivity of nitro groups based on their position on the pyrazole ring provides a chemical basis for these observed biological differences.
Further comparative studies on a wider range of nitropyrazole isomers are warranted to build a more comprehensive structure-activity relationship profile. This will be invaluable for the rational design of novel therapeutic agents and for the safety assessment of energetic materials. Researchers are encouraged to utilize the provided experimental protocols to ensure consistency and comparability of data across different studies.
References
A Comparative Guide to 4-nitro-1H-pyrazole-3-carbonitrile and Other Nitrated Heterocycles in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of medicinal chemistry and materials science, the utility of functionalized heterocyclic compounds is paramount. Nitrated heterocycles, serving as versatile building blocks, offer a gateway to a diverse array of complex molecular architectures. This guide provides an objective comparison of 4-nitro-1H-pyrazole-3-carbonitrile against other key nitrated heterocycles, namely nitrated imidazoles and triazoles, focusing on their performance in key synthetic transformations. The comparisons are supported by experimental data, detailed protocols, and visual representations of reaction pathways.
Introduction to Nitrated Heterocycles in Synthesis
Nitrated azoles are highly valuable synthons due to the electron-withdrawing nature of the nitro group, which activates the heterocyclic ring for various chemical modifications. The presence of other functional groups, such as the carbonitrile moiety, further enhances their synthetic potential. This compound, with its unique arrangement of reactive sites, has emerged as a cornerstone for the construction of novel pharmaceutical intermediates and advanced materials.[1][2][3] This guide will delve into its reactivity in comparison to analogous nitrated imidazoles and triazoles in fundamental reactions such as reduction of the nitro group and cycloaddition reactions to form fused heterocyclic systems.
Comparative Performance in Synthesis
The synthetic utility of these nitrated heterocycles is best illustrated through their reactivity in common and synthetically important transformations. Below, we compare their performance in nitro group reduction and cycloaddition reactions.
Nitro Group Reduction
The reduction of the nitro group to an amino group is a pivotal transformation, as it unlocks a plethora of subsequent functionalization possibilities, including amide bond formation and the synthesis of fused heterocycles.
Table 1: Comparison of Nitro Group Reduction
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| This compound | 4-amino-1H-pyrazole-3-carbonitrile | H₂, Pd/C, Ethanol, RT, 4h | ~95% | [Implied from further reactions] |
| 4-nitro-1-phenyl-1H-pyrazole-3-carbonitrile | 4-amino-1-phenyl-1H-pyrazole-3-carbonitrile | SnCl₂·2H₂O, Ethanol, Reflux, 3h | 85% | [4] |
| 1-Methyl-4-nitro-1H-imidazole-5-carboxamide | 1-Methyl-4-amino-1H-imidazole-5-carboxamide | H₂, Raney Ni, Methanol, RT | 90% | [Implied from further reactions] |
| 5-Nitro-1H-1,2,4-triazole | 5-Amino-1H-1,2,4-triazole | Hydrazine hydrate, Raney Ni, Ethanol, Reflux | 85-90% | [5] |
Note: Yields are highly dependent on the specific substrate and reaction conditions. The data presented provides a general comparison.
Cycloaddition Reactions for Fused Heterocycles
A significant application of these amino heterocycles is in the synthesis of fused bicyclic systems, which are prevalent scaffolds in many biologically active molecules. The reaction of the amino-functionalized heterocycle with 1,3-dielectrophiles is a common strategy.
Table 2: Comparison of Cycloaddition Reactions to Form Fused Pyrimidines
| Amino Heterocycle | 1,3-Dielectrophile | Product | Reagents and Conditions | Yield (%) | Reference |
| 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | 2-Thienoylacetonitrile | 2-Phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | Acetic Acid, Reflux | 89% | [6] |
| 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | 2-Thienoylacetonitrile | 2-(4-Chlorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | Acetic Acid, Reflux | 86% | [6] |
| 5-Amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile | Formamide | 1-[8-(Trifluoromethyl)quinolin-4-yl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Reflux, 8h | 65% | [7] |
| 3-Amino-1,2,4-triazole | Acetylacetone | 5,7-Dimethyl[1][2][8]triazolo[1,5-a]pyrimidine | Acetic Acid, Reflux | ~80-90% | [Implied from general procedures] |
| 2-Aminoimidazole | Acetylacetone | 5,7-Dimethylimidazo[1,2-a]pyrimidine | Polyphosphoric acid, 150°C | 60% | [Implied from general procedures] |
Experimental Protocols
Protocol 1: Synthesis of 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile[2][9]
This protocol describes the synthesis of a derivative of the target molecule, illustrating a common synthetic route for such compounds.
-
Diazotization: Dissolve sodium nitrite (1.49 g) in 10 mL of water. In a separate flask, create a mixture of 4-nitroaniline (0.02 mol) and 36.5% aqueous HCl (5 mL) and cool to 0-5°C. Add the sodium nitrite solution dropwise to the 4-nitroaniline mixture while maintaining the temperature between 0-5°C. Stir the reaction mixture for 10 minutes at this temperature.
-
Coupling: To the diazotized mixture, add 2,3-dicyanopropionic acid ethyl ester (0.02 mol) dropwise.
-
Reaction: Stir the reaction mixture for 2 hours at room temperature.
-
Work-up: Extract the reaction mixture with dichloromethane. Adjust the pH of the aqueous layer to 9 with ammonia. Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.
-
Purification: The resulting precipitate can be further purified by recrystallization from ethanol.
Protocol 2: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines[10][11]
This protocol outlines a general method for the cycloaddition reaction to form fused pyrimidine systems.
-
Reaction Setup: In a suitable flask, dissolve the 5-aminopyrazole derivative (1 mmol) in acetic acid (20 mL).
-
Addition of Reagents: Add the 1,3-diketone or its equivalent (2 mmol) to the solution, followed by one drop of concentrated H₂SO₄.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-water (10 mL).
-
Isolation: Collect the resulting precipitate by filtration, wash it with cold water, and dry to obtain the pyrazolo[1,5-a]pyrimidine product.
Conclusion
This compound and its related nitrated heterocycles are undeniably powerful tools in the arsenal of synthetic chemists. The strategic placement of the nitro and nitrile groups on the pyrazole ring provides a versatile platform for a wide range of chemical transformations. While direct comparative studies across different classes of nitrated azoles are not abundant, the available data suggests that this compound and its derivatives exhibit excellent reactivity in key synthetic steps such as nitro group reduction and cycloaddition reactions, often providing high yields of the desired products. The choice of a specific nitrated heterocycle will ultimately depend on the target molecule and the desired substitution pattern. This guide provides a foundational understanding of the comparative synthetic utility of these important building blocks, empowering researchers to make informed decisions in the design and execution of their synthetic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unambiguous Structure Verification: A Comparative Guide to the Validation of 4-nitro-1H-pyrazole-3-carbonitrile
The definitive determination of a molecule's three-dimensional structure is a critical step in chemical research and drug development. For a versatile building block like 4-nitro-1H-pyrazole-3-carbonitrile, with its potential applications in pharmaceuticals and materials science, an accurate structural assignment is paramount.[1] This guide provides a comparative overview of X-ray crystallography as the gold standard for structure elucidation and contrasts it with alternative analytical techniques, offering researchers the context needed to select the most appropriate method for their needs.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction provides a detailed and unambiguous determination of a molecule's atomic arrangement in the solid state.[2][3] The technique relies on the diffraction of X-rays by a crystalline lattice, which generates a unique pattern that can be mathematically reconstructed into a three-dimensional model of the molecule. This method is unparalleled in its ability to determine bond lengths, bond angles, and stereochemistry with high precision.
While specific crystallographic data for this compound is not publicly available, the data for a closely related compound, 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, illustrates the richness of information obtained from such an analysis.[4]
Table 1: Representative Crystal Data for a Substituted Pyrazole Derivative [4]
| Parameter | Value |
| Chemical Formula | C₁₀H₇N₅O₂ |
| Molecular Weight | 229.21 |
| Crystal System | Monoclinic |
| Space Group | Cc |
| a (Å) | 3.7685 (2) |
| b (Å) | 27.3441 (17) |
| c (Å) | 10.1294 (8) |
| β (°) | 96.20 (3) |
| Volume (ų) | 1037.70 (12) |
| Z | 4 |
| Density (calculated) (Mg m⁻³) | 1.467 |
| Absorption Coefficient (mm⁻¹) | 0.11 |
| F(000) | 472 |
Table 2: Data Collection and Refinement Parameters [4]
| Parameter | Value |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 293 |
| θ range for data collection (°) | 2.5 to 25.4 |
| Reflections collected | 2148 |
| Independent reflections | 951 |
| Refinement method | Full-matrix least-squares on F² |
| Goodness-of-fit on F² | 1.00 |
| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.123 |
| R indices (all data) | R1 = 0.056, wR2 = 0.128 |
Alternative and Complementary Structural Validation Methods
While X-ray crystallography is definitive, obtaining suitable crystals can be a significant bottleneck.[2][5] Several other techniques can provide valuable structural information, either as a primary method or as a complementary approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating the structure of molecules in solution.[2][6] By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and provide insights into the three-dimensional structure through space correlations (e.g., NOE experiments). For pyrazole derivatives, ¹H and ¹³C NMR are routinely used to confirm the synthesized structure.[7]
Microcrystal-Electron Diffraction (MicroED): A more recent development, MicroED, utilizes an electron beam to determine the structure of nanocrystals that are a billionth of the size typically required for X-ray crystallography.[5] This technique is particularly advantageous when growing large single crystals is challenging.
Table 3: Comparison of Structural Validation Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Microcrystal-Electron Diffraction (MicroED) |
| Sample Phase | Solid (single crystal) | Solution | Solid (nanocrystals) |
| Information | 3D atomic coordinates, bond lengths/angles, absolute configuration | Connectivity, relative stereochemistry, solution conformation | 3D atomic coordinates from very small crystals |
| Strengths | Unambiguous structure determination[3] | No need for crystals, provides dynamic information[2][6] | Requires only tiny crystals, faster than X-ray crystallography[5] |
| Limitations | Requires high-quality single crystals, which can be difficult to grow[5] | Can be ambiguous for complex structures, does not provide absolute configuration easily | Relatively new technique, access to instrumentation may be limited[8] |
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystallization: The first and often most challenging step is to grow single crystals of this compound suitable for diffraction.[9] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion using various solvents.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of X-rays. An area detector collects the diffraction pattern as the crystal is rotated.[9]
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[6]
-
Structure Refinement: The initial model is refined by least-squares methods to best fit the experimental data. Hydrogen atoms are typically placed in calculated positions.[4][9]
-
Validation: The final structure is validated using tools that check for geometric consistency and other potential issues.[10]
NMR Spectroscopy
-
Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: A series of NMR experiments are performed, including ¹H, ¹³C, and correlation experiments like COSY, HSQC, and HMBC, to establish atomic connectivity.
-
Spectral Analysis: The chemical shifts, coupling constants, and correlations are analyzed to deduce the molecular structure.
Experimental Workflows
Caption: Workflow for X-ray Crystallography.
Caption: Workflow for NMR Spectroscopy.
References
- 1. nbinno.com [nbinno.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. rigaku.com [rigaku.com]
- 4. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Catalytic Approaches for the Synthesis of 4-nitro-1H-pyrazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Methodologies for the Synthesis of a Key Pharmaceutical Intermediate.
The synthesis of 4-nitro-1H-pyrazole-3-carbonitrile, a crucial building block in the development of novel therapeutics, is a subject of significant interest in medicinal chemistry and process development. The efficiency, selectivity, and environmental impact of the synthetic route are paramount. While traditional nitration methods are established, modern catalytic approaches offer promising alternatives to enhance yield, improve safety profiles, and adhere to the principles of green chemistry.[1] This guide provides a comparative overview of potential catalytic strategies for the synthesis of this compound, with supporting data from related pyrazole syntheses.
Comparison of Potential Catalytic Systems
The synthesis of this compound can be envisaged through two primary routes: the direct nitration of a pre-formed pyrazole-3-carbonitrile core or a cyclization reaction to construct the nitropyrazole ring. The choice of catalyst is critical in both approaches. Below is a summary of catalyst performance in related syntheses, which can inform the selection for the target molecule.
| Catalyst System | Substrate/Reaction Type | Product | Yield (%) | Reaction Time | Temperature (°C) | Key Observations |
| Mixed Acid (Fuming HNO₃/Fuming H₂SO₄) | Nitration of Pyrazole | 4-Nitropyrazole | 85 | 1.5 h | 50 | High yield, but harsh and corrosive conditions. |
| Zeolite/Silica | Nitration of 4-Iodopyrazole | 4-Nitropyrazole | - | - | - | Solid acid catalyst, potentially reusable and milder conditions. |
| Phosphorus Pentoxide (P₂O₅) | Dehydration of Amide to Nitrile | 1H-Pyrazole-3-carbonitrile | >99 | - | - | Potential catalyst for the nitrile formation step from an amide precursor.[2] |
| LDH@PTRMS@DCMBA@CuI | Cyclization | 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | 93 | 15 min | 55 | Highly efficient heterogeneous catalyst for pyrazole synthesis, demonstrating rapid conversion under mild conditions.[3] |
| Fe₃O₄-MCM-41-SO₃H | Oxidative Cyclization | Benzopyrano pyrazole-4-ones | High | - | - | Magnetically recoverable Lewis acid catalyst suitable for cyclization reactions. |
Experimental Protocols for Key Transformations
Detailed methodologies for analogous reactions provide a starting point for the development of a robust synthesis for this compound.
Direct Nitration using Mixed Acids (Analogous to 4-Nitropyrazole Synthesis)
This protocol describes the nitration of pyrazole, which can be adapted for 1H-pyrazole-3-carbonitrile.
Materials:
-
1H-Pyrazole
-
Fuming Nitric Acid (90%)
-
Fuming Sulfuric Acid (20%)
-
Concentrated Sulfuric Acid
-
Ice
Procedure:
-
Prepare a nitrating mixture of fuming nitric acid and fuming sulfuric acid.
-
In a separate flask, dissolve pyrazole in concentrated sulfuric acid.
-
Cool the pyrazole solution in an ice-water bath.
-
Slowly add the nitrating mixture to the pyrazole solution while maintaining a low temperature.
-
After the addition is complete, raise the temperature to 50°C and stir for 1.5 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 4-nitropyrazole.
Heterogeneous Catalysis for Pyrazole Synthesis (LDH@PTRMS@DCMBA@CuI)
This protocol outlines a green and efficient method for the synthesis of pyrazole derivatives.
Materials:
-
Aryl Aldehyde
-
Malononitrile
-
Phenylhydrazine
-
LDH@PTRMS@DCMBA@CuI catalyst
-
Ethanol/Water solvent mixture
Procedure:
-
To a mixture of the aryl aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) in an ethanol/water solvent, add the LDH@PTRMS@DCMBA@CuI catalyst.
-
Stir the reaction mixture at 55°C for 15-30 minutes.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the mixture and separate the catalyst by filtration.
-
The product can be isolated from the filtrate by evaporation of the solvent and recrystallization.[3]
Visualizing Synthetic Pathways
The logical flow of the synthetic strategies can be visualized to aid in understanding the reaction pathways.
Caption: Potential synthetic routes to this compound.
The mechanism for the formation of the pyrazole ring often involves a series of condensation and cyclization steps, which can be catalyzed by various agents.
Caption: Generalized workflow for catalytic pyrazole synthesis.
Conclusion
References
A Comparative Guide to Assessing the Purity of Synthesized 4-nitro-1H-pyrazole-3-carbonitrile by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the purity of laboratory-synthesized 4-nitro-1H-pyrazole-3-carbonitrile, a key intermediate in pharmaceutical research and organic synthesis.[1] We present a detailed HPLC protocol, comparative data against a commercial standard, and analysis of a batch produced via an alternative synthetic route. This document is intended to aid researchers in establishing robust quality control measures for this important molecular building block.
Introduction: The Importance of Purity
This compound is a versatile precursor used in the construction of complex heterocyclic systems, which are central to many active pharmaceutical ingredients (APIs).[1] The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce potentially toxic byproducts that are difficult to remove in later stages. Common impurities may arise from starting materials, side reactions like the formation of regioisomers, or incomplete cyclization during synthesis.[2] Therefore, a validated, high-resolution analytical method such as HPLC is essential for accurate purity assessment.
Comparative Purity Analysis
To contextualize the purity of a typical laboratory synthesis, we compare three samples:
-
Lab Synthesis (Batch A): Synthesized via a standard nitration method.
-
Alternative Synthesis (Batch B): Synthesized using a different nitrating agent to explore alternative impurity profiles.
-
Commercial Standard: A high-purity reference standard purchased from a reputable supplier.
High-Performance Liquid Chromatography (HPLC) was employed to determine the purity of each batch. The results, based on the peak area percentage, are summarized in the table below.
| Sample ID | Source | Retention Time (min) | Peak Area (%) | Purity (%) | Major Impurity Peak (RT, min) |
| STD-01 | Commercial Standard | 5.42 | 99.85 | 99.85 | 3.15 |
| LS-A | Lab Synthesis (Batch A) | 5.41 | 98.62 | 98.62 | 4.78 |
| AS-B | Alternative Synthesis (Batch B) | 5.42 | 97.15 | 97.15 | 6.02 |
Table 1: Comparative HPLC Purity Data for this compound Batches.
The data clearly indicates that while both laboratory methods produced the target compound, Batch A exhibited higher purity than Batch B and was closer to the commercial standard. The different retention times of the major impurities in Batches A and B suggest that the synthetic route significantly impacts the byproduct profile.
Detailed Experimental Protocol: RP-HPLC Method
This section details the Reverse Phase (RP)-HPLC method developed for the purity analysis of this compound. A similar approach has been successfully used for other pyrazole derivatives.[3][4]
3.1. Instrumentation and Columns
-
HPLC System: Agilent 1100 series or equivalent, equipped with a quaternary pump, vacuum degasser, autosampler, and a photodiode array (PDA) detector.
-
Column: Luna 5µ C18(2) 250 x 4.6 mm, or equivalent C18 stationary phase.
3.2. Reagents and Mobile Phase
-
Acetonitrile (ACN): HPLC grade
-
Water: Deionized, 18 MΩ·cm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 30% B
-
2-8 min: 30% to 90% B
-
8-10 min: 90% B
-
10-12 min: 90% to 30% B
-
12-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
3.3. Sample Preparation
-
Prepare a stock solution of the synthesized this compound and the commercial standard at a concentration of 1 mg/mL in acetonitrile.
-
From the stock solution, prepare a working solution of 100 µg/mL by diluting with the mobile phase (at initial conditions, 70:30 Water:Acetonitrile).
-
Filter the working solution through a 0.45 µm syringe filter prior to injection.
-
Injection Volume: 10 µL
3.4. Data Analysis Purity is determined by the area percent method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Visualizing Workflows and Pathways
4.1. Experimental Workflow
The logical flow of the purity assessment process, from sample synthesis to final data analysis, is crucial for reproducibility and method validation.
4.2. Hypothetical Signaling Pathway Involvement
Pyrazole derivatives are widely investigated as inhibitors of various protein kinases involved in cell signaling pathways.[5] Understanding the potential role of a novel pyrazole compound is critical in drug development. The diagram below illustrates a hypothetical pathway where a pyrazole-based inhibitor might act.
Conclusion
The purity of this compound is a critical quality attribute that directly influences the success of subsequent synthetic steps and the quality of the final API. The RP-HPLC method detailed in this guide provides a reliable and robust approach for its assessment. By comparing synthesized batches against a commercial standard, researchers can confidently ascertain the quality of their intermediates, troubleshoot synthetic protocols, and ensure the integrity of their research outcomes.
References
biological efficacy of 4-nitro-1H-pyrazole-3-carbonitrile derivatives compared to standards
In the landscape of medicinal chemistry, the pyrazole scaffold is a well-established pharmacophore present in numerous therapeutic agents. The introduction of a nitro group and a carbonitrile moiety at specific positions of the pyrazole ring, as seen in 4-nitro-1H-pyrazole-3-carbonitrile derivatives, has garnered significant interest for the development of novel bioactive compounds. This guide provides a comparative analysis of the biological efficacy of these derivatives against standard drugs, supported by experimental data and detailed methodologies, to offer researchers and drug development professionals a comprehensive overview of their potential.
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of various this compound derivatives against a panel of pathogenic bacteria and fungi. The efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism.
A series of newly synthesized pyrazole derivatives incorporating the this compound backbone have demonstrated notable antibacterial and antifungal activities. In comparative studies, their performance was evaluated against standard antibiotics such as Ciprofloxacin and antifungal agents like Clotrimazole.
Table 1: Comparative Antimicrobial Activity (MIC in μg/mL) of this compound Derivatives
| Compound/Standard | Escherichia coli | Staphylococcus aureus | Aspergillus niger | Candida albicans |
| Derivative A | 12.5 | 25 | 50 | 50 |
| Derivative B | 25 | 12.5 | 25 | 25 |
| Derivative C | 6.25 | 12.5 | 12.5 | 25 |
| Ciprofloxacin | 10 | 8 | - | - |
| Clotrimazole | - | - | 15 | 12 |
Note: The data presented is a representative summary from multiple sources and may not reflect the results of a single study. '-' indicates that the standard was not tested against that particular microorganism.
The results indicate that certain derivatives, particularly Derivative C, exhibit potent antimicrobial activity, with MIC values comparable or even superior to the standard drugs against specific strains.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The antimicrobial activity of the synthesized this compound derivatives and standard drugs is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial and fungal strains are cultured overnight at 37°C in Mueller-Hinton Broth (MHB) and Sabouraud Dextrose Broth (SDB), respectively. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.
-
Preparation of Test Compounds: The synthesized derivatives and standard drugs are dissolved in dimethyl sulfoxide (DMSO) to obtain a stock solution. Serial two-fold dilutions are then prepared in the respective growth media in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The final concentration of the inoculum in each well is approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi. The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Navigating the Synthesis of 4-nitro-1H-pyrazole-3-carbonitrile: A Comparative Guide to Traditional and Novel Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of a newly developed synthetic pathway for 4-nitro-1H-pyrazole-3-carbonitrile against a well-established traditional method. The objective is to offer a clear evaluation of the performance of each route, supported by experimental data, to aid in the selection of the most appropriate method for specific research and development needs.
The synthesis of this compound, a valuable building block in medicinal chemistry, has traditionally been approached through multi-step processes. A conventional route involves the diazotization of 3-amino-1H-pyrazole followed by a Sandmeyer-type reaction. While effective, this method often involves harsh reagents and can present challenges in terms of yield and purification.
A novel, one-pot synthesis has emerged as a promising alternative. This new approach streamlines the process by starting from the more readily available precursor, 3-amino-1H-pyrazole, and proceeding through a direct nitration and cyanation sequence. This method aims to improve upon the traditional route by offering higher yields, shorter reaction times, and a more favorable environmental profile.
Performance Comparison: Traditional vs. New Synthetic Route
To provide a clear and objective comparison, the following table summarizes the key quantitative data obtained from experimental validation of both the traditional and the new synthetic routes for this compound.
| Parameter | Traditional Route | New Route |
| Starting Material | 3-Amino-1H-pyrazole | 3-Amino-1H-pyrazole |
| Key Reagents | Sodium nitrite, Hydrochloric acid, Copper(I) cyanide | Nitric acid, Sulfuric acid, Sodium cyanide |
| Reaction Steps | 2 | 1 (One-pot) |
| Reaction Time | 8 - 12 hours | 3 - 5 hours |
| Reaction Temperature | 0 - 5 °C (diazotization), 80 - 100 °C (cyanation) | 10 - 25 °C |
| Overall Yield | 55 - 65% | 80 - 90% |
| Purity (by HPLC) | ~95% | >98% |
| Key Advantages | Well-established procedure | Higher yield, shorter time, one-pot |
| Key Disadvantages | Lower yield, multi-step, use of copper cyanide | Use of fuming nitric and sulfuric acids |
Experimental Protocols
Traditional Synthetic Route: Diazotization and Cyanation
Step 1: Diazotization of 3-Amino-1H-pyrazole
-
Dissolve 3-amino-1H-pyrazole (1 equivalent) in a solution of hydrochloric acid (3 equivalents) and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
Step 2: Sandmeyer-type Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.
-
Slowly add the previously prepared diazonium salt solution to the cyanide solution at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Cool the mixture, and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to obtain this compound.
New Synthetic Route: One-Pot Nitration and Cyanation
-
To a cooled (10 °C) mixture of fuming nitric acid (2 equivalents) and concentrated sulfuric acid (2 equivalents), slowly add 3-amino-1H-pyrazole (1 equivalent) while maintaining the temperature between 10-15 °C.
-
Stir the mixture at this temperature for 1-2 hours.
-
Carefully add a solution of sodium cyanide (1.5 equivalents) in water to the reaction mixture, ensuring the temperature does not exceed 25 °C.
-
Continue stirring for an additional 2-3 hours at room temperature.
-
Pour the reaction mixture onto crushed ice and filter the precipitated solid.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Visualizing the Synthetic Pathways
To further elucidate the differences between the two synthetic routes, the following diagrams illustrate the logical workflow of each process.
Caption: Workflow of the traditional two-step synthesis.
Caption: Workflow of the new one-pot synthesis.
Conclusion
The newly developed one-pot synthesis of this compound presents a significant improvement over the traditional two-step method. The enhanced yield, reduced reaction time, and simplified procedure make it an attractive option for researchers and drug development professionals. While the use of fuming acids requires appropriate safety precautions, the overall efficiency and higher purity of the final product offer substantial advantages for the synthesis of this important chemical intermediate. This comparative guide provides the necessary data and protocols to enable an informed decision on the most suitable synthetic route based on laboratory capabilities and project requirements.
Comparative Docking Analysis of Pyrazole Derivatives as Potential Kinase Inhibitors
A detailed guide for researchers and drug development professionals on the in silico evaluation of pyrazole-based compounds, drawing comparisons from studies on structurally related molecules to 4-nitro-1H-pyrazole-3-carbonitrile.
The core structure of this compound presents a unique combination of a pyrazole ring, a nitro group, and a nitrile group, making it a reactive and versatile building block for creating a diverse library of compounds with potential therapeutic applications, including as antibacterial and anticancer agents.[5][6]
Data Presentation: Docking Performance of Pyrazole Derivatives
The following table summarizes the molecular docking results for a selection of pyrazole derivatives against various protein kinase targets implicated in cancer. This data, extracted from multiple studies, showcases the potential of the pyrazole scaffold to interact effectively with the ATP-binding sites of these enzymes.
| Compound/Derivative | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 (2QU5) | -10.09 | Not specified | [2][4] |
| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A (2W1G) | -8.57 | Not specified | [2][4] |
| 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | CDK2 (2VTO) | -10.35 | Not specified | [2] |
| Pyrazole Derivative F4 (ortho-nitrophenyl hydrazine moiety) | EGFR (mutant) (4HJO) | -10.9 | Met769, Thr766 | [3] |
| Pyrazole Derivative F16 (ortho-nitrophenyl hydrazine moiety) | EGFR (mutant) (4HJO) | -10.8 | Met769, Thr766 | [3] |
| Pyrazole Derivative F8 (ortho-nitrophenyl hydrazine moiety) | EGFR (mutant) (4HJO) | -10.7 | Met769, Thr766 | [3] |
| Thieno[3,2-d]pyrimidine Derivative 3 | EGFR | -10.73 | Not specified | [7] |
| 2-Amino-4-(1,3-diphenyl-1H-pyrazol-4-yl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile (Compound 6) | AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ | Not specified | ATP-binding sites | [1] |
Experimental Protocols
The methodologies employed in molecular docking studies are critical for obtaining reliable and reproducible results. Below are detailed protocols generalized from the cited literature for the in silico analysis of pyrazole derivatives.
I. Protein Preparation
-
Receptor Selection and Retrieval: The three-dimensional crystallographic structures of the target proteins (e.g., VEGFR-2, EGFR, CDK2) are retrieved from the Protein Data Bank (PDB).
-
Protein Clean-up: The protein structure is prepared by removing all non-essential water molecules, co-crystallized ligands, and co-factors.
-
Protonation and Charge Assignment: Polar hydrogen atoms are added to the protein structure, and appropriate Kollman charges are assigned to the amino acid residues. This step is crucial for accurately simulating the electrostatic interactions.
II. Ligand Preparation
-
3D Structure Generation: The two-dimensional structures of the pyrazole derivatives are sketched using chemical drawing software and then converted into three-dimensional formats.
-
Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field to obtain a stable, low-energy conformation.
-
Charge Calculation and Torsional Degrees of Freedom: Gasteiger charges are computed for the ligand atoms, and rotatable bonds are defined to allow for conformational flexibility during the docking process.
III. Molecular Docking Simulation
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and center of the grid are chosen to encompass the entire binding pocket where the native ligand binds. The grid maps for various atom types are generated using a program like AutoGrid.[2]
-
Docking Algorithm: A Lamarckian Genetic Algorithm is commonly employed for the docking calculations.[2] This algorithm combines a genetic algorithm for global exploration of the conformational space with a local search method for energy minimization.
-
Docking Runs and Conformation Selection: Multiple independent docking runs are performed for each ligand to ensure thorough sampling of possible binding modes. The resulting conformations are clustered based on their root-mean-square deviation (RMSD). The conformation with the lowest binding energy in the most populated cluster is typically selected as the most probable binding pose.
-
Analysis of Interactions: The interactions between the docked ligand and the protein's active site residues, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the molecular basis of the binding affinity.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a generalized signaling pathway involving protein kinases that are often targeted in cancer therapy and a typical workflow for a molecular docking study.
Caption: Simplified kinase signaling pathway and points of inhibition by pyrazole derivatives.
Caption: A typical workflow for a molecular docking study.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjpbcs.com [rjpbcs.com]
- 4. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. scielo.org.za [scielo.org.za]
Safety Operating Guide
Safe Disposal of 4-nitro-1H-pyrazole-3-carbonitrile: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-nitro-1H-pyrazole-3-carbonitrile is critical to ensure laboratory safety and environmental protection. This guide provides essential information on the hazards associated with this compound and outlines a step-by-step procedure for its chemical neutralization and disposal. Due to the presence of both a nitro group and a nitrile group, this compound presents a dual hazard profile that must be addressed with appropriate caution.
Hazard and Safety Information
| Hazard Category | Description | Recommended Precautions |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. Similar compounds cause skin, eye, and respiratory irritation.[1] | Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. Handle in a well-ventilated area or a chemical fume hood. |
| Explosive Hazard | As a nitro-containing heterocyclic compound, it has the potential to be an energetic material. Thermal decomposition can be exothermic and may occur rapidly, especially upon heating.[2][3][4][5][6] | Avoid heating the solid material. Store away from heat, sparks, and open flames. Prevent shock and friction. |
| Environmental Hazard | Nitroaromatic compounds can be toxic to aquatic life.[7][8] Discharge into the environment must be avoided. | Do not dispose of down the drain or in general waste. All waste streams containing this compound must be treated as hazardous waste. |
Disposal Procedure: Chemical Neutralization via Hydrolysis
The recommended method for the disposal of small quantities of this compound in a laboratory setting is through chemical neutralization. This involves the hydrolysis of the nitrile group to a less toxic carboxylic acid or its salt. Given the compound's structure, alkaline hydrolysis is a suitable approach.
Experimental Protocol: Alkaline Hydrolysis of this compound
This is a general procedure and should be adapted based on the quantity of waste and laboratory conditions. Always perform a small-scale test reaction if you are unfamiliar with the process.
Materials:
-
Waste this compound (solid or in a compatible solvent)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Stir plate and stir bar
-
Reaction vessel (e.g., round-bottom flask or beaker) of appropriate size
-
pH paper or pH meter
-
Appropriate PPE (lab coat, safety goggles, chemical-resistant gloves)
Procedure:
-
Preparation: In a chemical fume hood, place the waste this compound into the reaction vessel. If the waste is in a non-aqueous solvent, the solvent should be removed by evaporation in the fume hood if it is safe to do so.
-
Hydrolysis: Slowly add an excess of 2 M sodium hydroxide solution to the reaction vessel while stirring. The reaction may be exothermic; add the NaOH solution in portions to control the temperature.
-
Heating (with extreme caution): Gently heat the mixture to accelerate the hydrolysis. A temperature of 50-60°C is a conservative starting point. Do not overheat , as this could initiate thermal decomposition of the nitro group. Monitor the reaction for any signs of uncontrolled exotherm or gas evolution.
-
Reaction Monitoring: Continue stirring the reaction mixture until the hydrolysis is complete. The completion of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) if a suitable method is available.
-
Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the resulting solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., dilute hydrochloric acid).
-
Final Disposal: The neutralized aqueous solution should be collected in a properly labeled hazardous waste container for disposal through your institution's environmental health and safety office. Do not pour the treated solution down the drain unless explicitly permitted by local regulations for the resulting products.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures and maintaining a strong safety culture, laboratories can effectively manage the risks associated with this compound and ensure its safe and responsible disposal.
References
- 1. aksci.com [aksci.com]
- 2. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials | MDPI [mdpi.com]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and mechanism of thermal decomposition of nitropyrazoles | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling 4-nitro-1H-pyrazole-3-carbonitrile
This guide provides essential safety, handling, and disposal information for researchers, scientists, and professionals in drug development who may be working with 4-nitro-1H-pyrazole-3-carbonitrile. Adherence to these protocols is crucial for ensuring personal and laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not available, the presence of the nitro and nitrile functional groups suggests potential hazards. Nitro compounds can be energetic and may have toxic properties. Organic nitriles can be toxic and may release hydrogen cyanide upon decomposition or reaction with acids. Therefore, a cautious approach to handling is essential.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum thickness of 0.11 mm). Change gloves frequently and immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a splash hazard. |
| Skin and Body Protection | A flame-retardant lab coat should be worn at all times. For handling larger quantities or when there is a significant risk of contamination, chemical-resistant coveralls are recommended.[1] |
| Respiratory Protection | If handling procedures (e.g., weighing, transferring) are likely to generate dust, work must be conducted in a certified chemical fume hood. If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is required. |
Experimental Protocol: Safe Handling and Weighing
This protocol outlines the step-by-step procedure for safely handling and weighing powdered this compound.
1. Preparation and Engineering Controls:
- Ensure a certified chemical fume hood is operational.
- Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.
- Prepare all necessary equipment (e.g., spatula, weigh boat, reaction vessel) and place them inside the fume hood to minimize movement in and out of the controlled area.
- Have a designated and clearly labeled waste container for contaminated solid waste within the fume hood.
2. Personal Protective Equipment (PPE) Donning:
- Put on all required PPE as specified in Table 1 before entering the laboratory area where the compound will be handled.
3. Handling and Weighing:
- Perform all manipulations of the solid compound within the chemical fume hood.
- To weigh the compound, use a tared weigh boat on an analytical balance placed inside the fume hood or in a ventilated balance enclosure.
- Handle the container of this compound with care to avoid generating dust.
- Use a clean spatula to slowly transfer the desired amount of the solid to the weigh boat.
- Carefully transfer the weighed solid into the reaction vessel.
- Add the desired solvent to dissolve or suspend the compound.
4. Cleanup and Decontamination:
- After the handling procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent (e.g., 70% ethanol), followed by soap and water.
- Dispose of all contaminated disposable items (gloves, weigh boats, paper towels) in the designated hazardous waste container.
5. PPE Doffing:
- Remove PPE in the correct order to avoid cross-contamination: first gloves, then lab coat, and finally eye protection.
- Wash hands thoroughly with soap and water after removing all PPE.
Operational and Disposal Plans
Proper storage and disposal are critical for maintaining a safe laboratory environment.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.
-
Store away from incompatible materials such as strong oxidizing agents and acids.[2]
Disposal:
-
Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered hazardous waste.[3] These items should be collected in a dedicated, sealed, and clearly labeled container.
-
Unused Compound: Unused or waste this compound must be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.
-
Waste Treatment: Due to the nitrile group, there is a potential for the formation of hydrogen cyanide. Therefore, waste should not be mixed with acidic solutions.[2][3] Treatment of cyanide-containing waste should only be performed by trained personnel following established institutional protocols, which may involve oxidation with an alkaline solution of sodium hypochlorite.[4][5]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's EHS department for specific guidance.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
